5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol
Description
Propriétés
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-23-11-10-18-16(17(23)8-9-21(23)28-22-5-3-4-12-27-22)7-6-15-13-19-20(26-29-25-19)14-24(15,18)2/h15-18,21-22H,3-14H2,1-2H3/t15-,16-,17-,18-,21-,22?,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLXLSORBBNHCW-OILZYBRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=NON=C6C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=NON=C6C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4975-12-6 | |
| Record name | 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5.ALPHA.-ANDROSTANOL(2,3)FURAZAN-17.BETA.-TETRAHYDROPYRANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MI94UZI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol: A Novel Anabolic-Androgenic Steroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol, a synthetic steroid with a unique molecular architecture suggesting a significant anabolic-androgenic profile. By examining its structural components—a 5α-androstanol core, a fused furazan ring, and a 17β-tetrahydropyranol ether—this document elucidates its probable pharmacological mechanisms, potential therapeutic applications, and anticipated metabolic fate. This guide synthesizes existing knowledge of related compounds, such as furazabol and danazol, to offer a predictive but scientifically grounded profile for this novel molecule. Detailed experimental protocols are provided to facilitate further investigation into its specific binding affinities, in vivo activity, and safety profile.
Introduction: Unveiling a New Molecular Entity
The field of steroid chemistry has continuously evolved, seeking to create molecules with enhanced therapeutic indices—maximizing desired anabolic effects while minimizing androgenic side effects. 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol emerges as a compound of interest, integrating a potent androgenic backbone with a heterocyclic modification known to modulate activity and a protecting group designed to enhance oral bioavailability and duration of action.
This guide serves as a foundational document for researchers, offering a deep dive into the anticipated pharmacological landscape of this compound. By understanding its constituent parts, we can construct a hypothetical, yet robust, framework for its biological activity, guiding future preclinical and clinical investigation.
Chemical Profile and Synthesis
Chemical Structure and Properties
-
IUPAC Name: (1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene[1]
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Core Structure: A 5α-androstane skeleton, which is a saturated derivative of testosterone. This core is known for its potent androgenic activity.
-
Key Modifications:
-
Furazan Ring: A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, fused to the A-ring of the steroid at the C-2 and C-3 positions. This modification is also seen in the anabolic steroid furazabol.[3][4]
-
17β-Tetrahydropyranol (THP) Ether: A protecting group attached to the 17β-hydroxyl group. This modification is designed to increase oral bioavailability and prolong the half-life of the steroid by preventing rapid first-pass metabolism in the liver.[5]
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| Property | Value | Source |
| Molecular Formula | C24H36N2O3 | [1][2] |
| Molecular Weight | 400.56 g/mol | [1][2] |
| XLogP3 | 5.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
Proposed Synthetic Pathway
The synthesis of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol would likely commence from a readily available steroid precursor, such as epiandrosterone. The following represents a plausible synthetic route:
Caption: Proposed synthetic pathway for 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol.
Pharmacological Profile: A Predictive Analysis
The pharmacological actions of this compound are predicted based on its structural similarity to other anabolic-androgenic steroids (AAS).
Mechanism of Action
Like other AAS, 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol is expected to exert its effects primarily through binding to and activating the androgen receptor (AR).[4] The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus and regulates the expression of target genes responsible for the development and maintenance of male secondary sexual characteristics and anabolic processes in muscle and bone.[6][7]
Caption: Predicted mechanism of action via the androgen receptor.
Anabolic and Androgenic Activity
The ratio of anabolic to androgenic activity is a critical determinant of a steroid's therapeutic potential.
-
Anabolic Effects: Increased protein synthesis, muscle mass, and bone density.
-
Androgenic Effects: Development of male secondary sexual characteristics.
Furazabol, a structurally related compound, is reported to have a relatively high ratio of anabolic to androgenic activity.[3][8] It is plausible that 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol will exhibit a similar profile. The 5α-reduced nature of the androstane core typically confers strong androgenic properties.[9]
Comparison with Related Compounds
| Compound | Structural Features | Known Activities |
| Furazabol | Furazan ring fused to a 17α-methylated androstane core | Anabolic, with some claims of antihyperlipidemic effects (disputed).[3][8][10] |
| Danazol | Isoxazole ring fused to an ethisterone derivative | Weak androgen, antigonadotropin, used for endometriosis and hereditary angioedema.[11][12][13] |
| Stanozolol | Pyrazole ring fused to a 17α-methylated DHT derivative | Potent anabolic with moderate androgenic effects. |
Experimental Protocols for Pharmacological Evaluation
To empirically determine the pharmacological profile of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol, the following experimental workflows are recommended.
In Vitro Assays
This assay determines the affinity of the compound for the androgen receptor.
Protocol:
-
Prepare a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).
-
Incubate the receptor preparation with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and varying concentrations of the test compound.
-
Separate bound from unbound radioligand (e.g., via dextran-coated charcoal).
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 and Ki values to determine binding affinity.
This assay measures the ability of the compound to activate gene transcription via the androgen receptor.
Protocol:
-
Transfect a suitable cell line (e.g., HEK293 or PC-3) with an AR expression vector and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with varying concentrations of the test compound.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the EC50 value to quantify the compound's potency as an AR agonist.
Caption: In vitro experimental workflow.
In Vivo Assays
This is the standard in vivo assay to assess the anabolic and androgenic activity of a compound in castrated male rats.
Protocol:
-
Acclimate castrated immature male rats.
-
Administer the test compound daily for a specified period (e.g., 7-10 days).
-
Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
At necropsy, dissect and weigh specific tissues:
-
Anabolic indicators: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles.
-
-
Calculate the ratio of anabolic to androgenic activity.
Potential Therapeutic Applications and Side Effects
Based on the predicted pharmacological profile, potential applications and side effects can be extrapolated.
Potential Therapeutic Uses
-
Muscle Wasting Conditions: Such as those associated with HIV/AIDS, cancer cachexia, and severe burn injuries.[14]
-
Hypogonadism: As a form of androgen replacement therapy.
-
Osteoporosis: Due to its potential anabolic effects on bone.[15]
-
Hereditary Angioedema: Similar to danazol, it may increase the levels of C1 esterase inhibitor.[12][13]
Anticipated Side Effects
As with all AAS, use of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol is likely to be associated with a range of dose-dependent side effects.[14]
-
Androgenic Side Effects: Acne, oily skin, accelerated male pattern baldness, and virilization in women.[13]
-
Cardiovascular Effects: Adverse changes in lipid profiles (decreased HDL, increased LDL), which can increase the risk of cardiovascular disease.[10][16]
-
Hepatotoxicity: While the 17β-THP ether may offer some protection compared to 17α-alkylation, liver function should be monitored.[3][17]
-
Endocrine Disruption: Suppression of endogenous testosterone production and potential for gynecomastia if aromatization occurs (though less likely with a DHT derivative).
Conclusion
5α-Androstanol(2,3)furazan-17β-tetrahydropyranol represents a rationally designed synthetic steroid with the potential for a favorable anabolic-to-androgenic ratio and improved oral bioavailability. Its unique combination of a 5α-reduced core, a fused furazan ring, and a 17β-THP ether warrants thorough investigation. The experimental protocols outlined in this guide provide a clear path for elucidating its precise pharmacological profile and therapeutic potential. As with any potent hormonal agent, a comprehensive understanding of its efficacy and safety is paramount for any future development.
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Comprehensive Physicochemical Profiling of 5α-Androstanol[2,3-c]furazan-17β-tetrahydropyranol: Solubility, Stability, and Formulation Dynamics
Executive Summary
The compound 5α-androstanol[2,3-c]furazan-17β-tetrahydropyranol (CAS: 4975-12-6), frequently referred to in literature as Furazabol THP ether, represents a highly complex steroidal architecture[1]. Characterized by a rigid hydrophobic androstane backbone, an electron-withdrawing 1,2,5-oxadiazole (furazan) heterocycle, and an acid-labile tetrahydropyranyl (THP) ether protecting group, this molecule presents unique challenges and opportunities in drug development. This whitepaper provides an in-depth technical analysis of its solubility dynamics, pH-dependent stability kinetics, and the self-validating experimental methodologies required to accurately profile its physicochemical behavior.
Structural Profiling & Chemical Causality
To understand the macroscopic behavior of this compound, we must deconstruct its molecular topology. The molecule's physicochemical properties are dictated by three distinct domains:
-
The 5α-Androstane Core: Lacking any polar functional groups on the A, B, and C rings, this rigid hydrocarbon skeleton drives the molecule's extreme lipophilicity (Computed XLogP3 ~5.2)[1]. This massive hydrophobic bulk fundamentally limits aqueous solvation.
-
The [2,3-c]Furazan Ring: The 1,2,5-oxadiazole ring fused at the 2,3-position is electron-withdrawing and highly stable under physiological conditions[2]. Unlike pyrazole-fused steroids (e.g., stanozolol) which possess an acidic N-H proton, the furazan ring is strictly non-ionizable. This lack of a protonation/deprotonation site means the compound's solubility cannot be enhanced via pH manipulation (salt formation).
-
The 17β-Tetrahydropyranyl (THP) Ether: The THP group is an acetal that masks the 17β-hydroxyl group. While it offers excellent stability against strongly basic reaction conditions, organometallics, and acylating reagents[3], it acts as a pharmacokinetic "prodrug" moiety. Because the attachment of the THP ring introduces a new chiral center at the C2 position of the pyran ring, the synthesized compound exists as a mixture of two diastereomers (epimers). This stereochemical reality is critical for analytical scientists, as it typically manifests as a broadened or split "twin peak" during high-performance liquid chromatography (HPLC) analysis.
Solubility Dynamics & Formulation Strategies
Because the furazan ring is non-ionizable and the 17β-OH is masked by the lipophilic THP ether, the molecule is practically insoluble in aqueous media. Solvation requires overcoming the high crystal lattice energy and the hydrophobic effect.
Quantitative Solubility Profile
| Solvent / Environment | Dielectric Constant (ε) | Estimated Solubility | Formulation Utility |
| Water (pH 7.4) | 80.1 | < 0.01 mg/mL | Unsuitable for direct dissolution |
| 0.1N HCl (pH 1.2) | ~80.0 | < 0.01 mg/mL | Rapid degradation occurs |
| Ethanol | 24.5 | ~ 25.0 mg/mL | Co-solvent for lipid formulations |
| PEG 400 | 12.4 | ~ 15.0 mg/mL | Surfactant/Carrier matrix |
| DMSO | 46.7 | > 50.0 mg/mL | Analytical stock preparation |
Causality in Formulation: To achieve therapeutic bioavailability, researchers must bypass standard aqueous buffers. The most effective strategies involve Self-Microemulsifying Drug Delivery Systems (SMEDDS) using lipid excipients, or complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , which encapsulates the lipophilic androstane core while presenting a hydrophilic exterior to the aqueous bulk.
Stability Kinetics & Degradation Pathways
The stability of this compound is entirely dictated by the pH of its environment, specifically targeting the 17β-THP ether.
Acid-Catalyzed THP Hydrolysis
The THP ether is highly susceptible to acidic hydrolysis[4]. In the gastric environment (pH 1.2 - 2.0), the ether oxygen is rapidly protonated. This induces heterolytic C-O bond cleavage, generating a resonance-stabilized oxocarbenium intermediate. Subsequent nucleophilic attack by water yields the free 17β-hydroxy steroid and 2-hydroxytetrahydropyran, which rapidly tautomerizes into 5-hydroxypentanal[4].
Acid-catalyzed THP ether deprotection mechanism yielding the free 17β-alcohol.
Furazan Ring Integrity
Conversely, the 1,2,5-oxadiazole ring is robust. While furazan derivatives can be synthesized via the cyclic-dehydration of glyoxime, the formed ring is stable to standard oxidative conditions and physiological heat[2]. It will only degrade under extreme, non-physiological reductive environments (e.g., catalytic hydrogenation).
pH-Dependent Degradation Kinetics
| pH Environment | Simulated Fluid | Estimated Half-Life (t1/2) at 37°C | Primary Degradant |
| pH 1.2 | Gastric Fluid (SGF) | < 15 minutes | 17β-OH Steroid + 5-Hydroxypentanal |
| pH 4.5 | Fasted Intestinal | ~ 4-6 hours | 17β-OH Steroid + 5-Hydroxypentanal |
| pH 7.4 | Blood Plasma | > 72 hours (Stable) | None |
| pH 9.0 | Basic Buffer | > 72 hours (Stable) | None |
Experimental Methodologies (Self-Validating Systems)
To accurately profile this compound, standard protocols must be modified. The following workflows are designed as self-validating systems, ensuring that analytical artifacts do not skew kinetic data.
Protocol 1: Thermodynamic Solubility Assessment
Causality: Traditional UV-Vis spectroscopy fails here due to colloidal suspensions of the highly lipophilic steroid scattering light, leading to false-positive solubility readings. We utilize ultracentrifugation and HPLC to ensure only true solvated molecules are quantified.
-
Saturation: Add excess solid compound to 1.0 mL of the target vehicle (e.g., pH 7.4 buffer + 10% HP-β-CD).
-
Equilibration: Agitate via rotary mixing at 37°C for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation (Critical Step): Ultracentrifuge the sample at 20,000 × g for 30 minutes. Do not rely on standard syringe filters, as the lipophilic steroid will irreversibly bind to the filter membrane, artificially lowering the measured concentration.
-
Quantification: Dilute the supernatant 1:10 in mobile phase (e.g., 80:20 Acetonitrile:Water) and analyze via HPLC-UV at 220 nm.
Protocol 2: pH-Degradation Kinetics & Mass Balance
Causality: When sampling from a highly acidic buffer (pH 1.2), the degradation will continue inside the HPLC autosampler vial while waiting for injection. A chemical quench is mandatory to freeze the kinetic state.
Self-validating experimental workflow for pH-dependent degradation kinetics.
-
Initiation: Spike 10 µL of a 10 mM DMSO stock into 990 µL of pre-warmed (37°C) SGF (pH 1.2). Keeping DMSO ≤1% prevents co-solvent dielectric suppression of the hydrolysis rate.
-
Sampling: At intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots.
-
Quenching (Critical Step): Immediately discharge the 100 µL aliquot into a vial containing 100 µL of cold 0.5 M Sodium Bicarbonate (NaHCO₃). This instantly neutralizes the acid, halting THP cleavage[4].
-
Chromatography: Inject onto a C18 column. Ensure the integration method accounts for the diastereomeric twin peaks of the parent THP ether.
-
Self-Validation: Calculate the molar mass balance. The molar loss of the parent THP ether must equal the molar appearance of the free 17β-hydroxy degradant. A mass balance < 95% indicates secondary degradation pathways (e.g., furazan ring opening) or precipitation.
Conclusion
The 5α-androstanol[2,3-c]furazan-17β-tetrahydropyranol molecule is a masterclass in steric and electronic design. While its furazan ring provides robust metabolic stability and high lipophilicity, its THP ether acts as a highly pH-sensitive trigger. Successful formulation and analytical profiling require a deep understanding of acetal kinetics, rigorous control of stereochemical chromatography, and the implementation of self-validating, quenched experimental workflows.
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Engineering Anabolism and Thrombolysis: A Technical Whitepaper on the Therapeutic Applications of Furazan-Based Steroids
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Steroidal Pharmacology Division
Executive Summary
The integration of heterocyclic rings into steroidal backbones represents a sophisticated strategy in medicinal chemistry to modulate pharmacokinetics, receptor affinity, and tissue selectivity. Among these, furazan-based steroids—characterized by the fusion of a 1,2,5-oxadiazole (furazan) ring to the steroidal A-ring—offer a highly specialized pharmacological profile. Originally developed in the late 1960s, the prototypical molecule 1 (17α-methyl-5α-androstano[2,3-c][1,2,5]oxadiazol-17β-ol) has demonstrated significant potential beyond traditional anabolism[1].
This whitepaper provides an in-depth mechanistic analysis of furazan-steroids, dissecting their unique receptor binding kinetics, evaluating their disputed hypolipidemic claims, and outlining self-validating experimental protocols for assessing their proven fibrinolytic and antiproliferative applications.
Structural Pharmacology & Mechanistic Causality
The defining feature of furazan-based steroids is the2, a five-membered heterocyclic aromatic compound containing one oxygen and two nitrogen atoms[2]. When fused to the 2,3-position of the dihydrotestosterone (DHT) backbone, this ring fundamentally alters the molecule's interaction with the cytosolic Androgen Receptor (AR).
The Causality of Receptor Affinity
The AR ligand-binding domain (LBD) relies heavily on3 to stabilize the receptor-ligand complex[3]. The furazan ring introduces a specific steric bulk and electron-withdrawing nature that optimizes this hydrophobic fit, inducing a conformational change that rapidly dissociates heat shock proteins (HSPs). Furthermore, because the A-ring is structurally blocked by the heterocycle, the molecule is highly resistant to aromatase enzymes, rendering it practically4[4].
Furazan-steroid mediated androgen receptor signaling and gene transcription.
Therapeutic Applications & Efficacy Data
Fibrinolytic and Thrombolytic Enhancement
A critical differentiator of furazan-steroids is their profound impact on the coagulo-fibrinolytic system. Long-term administration in animal models has been shown to significantly increase 5 in both blood plasma and lung tissue[5]. This enhancement effectively reduces susceptibility to lactic acidosis-induced pulmonary thrombosis, positioning furazan derivatives as potential adjunctive therapies in severe thrombotic disorders[5].
Oncology: Antiproliferative Activity
Recent innovations in heterocyclic steroid synthesis have expanded the utility of the furazan scaffold into oncology. By synthesizing steroids with fused [1,2,5]oxadiazolo[3,4-b]pyrazine fragments, researchers have developed compounds exhibiting high against breast (MCF7) and prostate (22Rv1) cancer cells. The efficacy of these furazano-pyrazine derivatives is comparable to established chemotherapeutics like abiraterone acetate.
Deconstructing the Hypolipidemic Controversy
Historically, furazabol was marketed in Japan under claims that it acted as an 6 capable of treating atherosclerosis[6]. However, rigorous pharmacological scrutiny reveals this to be a mechanistic artifact. The 17α-alkylation required for oral bioavailability stimulates hepatic lipase, which aggressively degrades high-density lipoprotein (HDL)[7]. The observed reduction in total cholesterol is merely a byproduct of this7, which actually worsens the LDL/HDL ratio and increases cardiovascular risk[7]. Drug developers must decouple the true fibrinolytic benefits from these hepatotoxic lipid artifacts.
Quantitative Data Summarization
To facilitate structural-activity relationship (SAR) analysis, the following table synthesizes the pharmacological profiles of key heterocyclic steroids.
Table 1: Comparative Pharmacological Profile of Heterocyclic Steroids
| Compound | Heterocyclic Modification | Anabolic:Androgenic Ratio | Primary Therapeutic Target | Hepatotoxicity Risk |
| Furazabol | 1,2,5-oxadiazole (Furazan) | High | Cachexia, Fibrinolysis | High (17α-alkylated) |
| Stanozolol | Pyrazole | High | Angioedema, Muscle Wasting | High (17α-alkylated) |
| Furazano-pyrazine analogs | [1,2,5]oxadiazolo[3,4-b]pyrazine | N/A (Antagonist profile) | MCF7 / 22Rv1 Cancer Cells | Low (Non-alkylated) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, evaluating the true cardiovascular impact of furazan-steroids requires isolating plasminogen activator activity from confounding hepatic lipid artifacts. The following protocol establishes a self-validating system for quantifying in vivo fibrinolytic enhancement.
Protocol: In Vivo Evaluation of Fibrinolytic Enhancement
Rationale & Causality: We utilize a tissue-extraction methodology rather than relying solely on whole-blood assays. Whole plasma contains circulating plasmin inhibitors that can mask the true upregulation of plasminogen activators. By isolating the euglobulin fraction and directly extracting lung tissue, we can correlate systemic plasma activity with the actual physiological source of the enzyme, proving direct drug efficacy rather than acute stress responses.
Step-by-Step Methodology:
-
Dosing & Administration: Administer the furazan-steroid (e.g., 0.04 to 1 mg/rat/day) via controlled oral gavage to a Wistar rat model for a duration of 3 months to achieve steady-state pharmacokinetics.
-
Tissue & Plasma Harvesting: Following the dosing period, extract blood via cardiac puncture into sodium citrate tubes. Immediately excise the lungs, wash in cold saline, and homogenize in a potassium thiocyanate buffer to solubilize tissue-bound plasminogen activators.
-
Euglobulin Fractionation: Acidify the blood plasma to pH 5.9 using acetic acid and incubate at 4°C to precipitate the euglobulin fraction. Centrifuge and resuspend the pellet in a borate buffer. Causality Check: This step isolates the activators from circulating antiplasmins.
-
Fibrin Plate Assay: Apply aliquots of both the lung extract and the plasma euglobulin fraction onto standard plasminogen-rich fibrin plates. Incubate at 37°C for 18 hours.
-
Quantification & Validation: Measure the area of the lysis zones (mm²). A highly significant positive correlation between the plasma activator activity and the pulmonary tissue activator content validates that the furazan treatment enhances circulating activity specifically by upregulating activator synthesis in the lungs.
Step-by-step workflow for evaluating in vivo fibrinolytic enhancement.
Future Directions in Drug Development
The primary barrier to the clinical resurgence of furazan-based steroids is the hepatotoxicity associated with 17α-alkylation. Future drug development must focus on synthesizing non-methylated furazan derivatives (such as furaguno analogs) or utilizing advanced lipid-nanoparticle (LNP) delivery systems to bypass first-pass hepatic metabolism. Furthermore, the exceptional antiproliferative data from furazano-pyrazine derivatives suggests that the furazan steroidal scaffold should be heavily investigated as a foundation for next-generation, targeted oncological therapies.
References
- Source: smolecule.
- Source: wikipedia.
- Source: wikipedia.
- Structural characteristics of anabolic androgenic...
- Source: thieme-connect.
- Source: osi.
- Furazabol - chemeurope.
- Investigations on Steroids. VI. Pharmacological Studies. (2). Endocrinological Properties and Acute Toxicity of 17β-Hydroxy-17α-methyl-5α-androstano[2, 3-c]furazan (Androfurazanol)
Sources
- 1. Furazabol - Wikipedia [en.wikipedia.org]
- 2. Furazan - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Investigations on Steroids. VI. Pharmacological Studies. (2). Endocrinological Properties and Acute Toxicity of 17β-Hydroxy-17α-methyl-5α-androstano[2, 3-c]furazan (Androfurazanol) [jstage.jst.go.jp]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 6. Buy Furazabol | 1239-29-8 | >98% [smolecule.com]
- 7. Furazabol [chemeurope.com]
Application Note: Advanced Analytical Strategies for the Detection of Furazadrol Metabolites in Urine
Executive Summary & Mechanistic Background
Furazadrol ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) and its structural isomer isofurazadrol (IF) are synthetic designer anabolic androgenic steroids (AAS) frequently detected in illicit dietary supplements[1]. From an analytical perspective, Furazadrol presents a unique challenge: the isoxazole ring fused to the steroid A-ring confers exceptional metabolic stability[2]. Unlike classical AAS, which undergo predictable A-ring reduction (e.g., 3-keto-4-ene structures reducing to 3α-hydroxy-5α/β metabolites), the Furazadrol nucleus resists these standard degradation pathways. Consequently, conventional GC-MS screening methods targeting typical steroid nuclei often fail to detect its abuse[3].
To overcome this evasion, modern anti-doping and toxicology laboratories must pivot toward targeted metabolic profiling. In vivo studies demonstrate that Furazadrol is predominantly excreted as Phase II glucuronide and sulfate conjugates[2]. By isolating their specific Phase I hydroxylated aglycones following controlled enzymatic hydrolysis—or by targeting the intact conjugates directly via LC-MS/MS—we can achieve high-confidence detection with limits of detection (LOD) as low as 0.2 ng/mL[1].
Metabolic Profiling & Target Selection
Understanding the biotransformation of Furazadrol is critical for selecting the correct analytical targets. Cytochrome P450-mediated Phase I metabolism yields several highly diagnostic hydroxylated isomers. The major confirmed Phase I metabolites include 4α-hydroxyfurazadrol (4α-HF) and 16α-hydroxy oxidised furazadrol (16α-HOF)[1]. These aglycones are subsequently conjugated by UDP-glucuronosyltransferases (UGTs) into 17-glucuronides, which represent the primary urinary excretion products[2].
Metabolic pathways of Furazadrol yielding Phase I aglycones and Phase II conjugates.
Quantitative Data & Analyte Specifications
To streamline targeted acquisition, the following table summarizes the key analytical targets, their relative abundances, and estimated sensitivities based on recent in vivo profiling[1].
| Target Metabolite | Metabolic Phase | Relative Abundance | Primary Ionization / Adduct | Est. LOD (ng/mL) |
| Isofurazadrol (IF) | Phase I (Aglycone) | Major | [M+H]⁺ | 0.2 |
| 4α-Hydroxyfurazadrol (4α-HF) | Phase I (Aglycone) | Major | [M+H]⁺ | 0.2 |
| 16α-Hydroxy oxidised furazadrol | Phase I (Aglycone) | Major | [M+H]⁺ | 0.2 |
| Furazadrol (F) | Phase I (Aglycone) | Minor | [M+H]⁺ | 0.2 |
| Furazadrol 17-glucuronide | Phase II (Conjugate) | Major | [M+H]⁺ / [M-H]⁻ | N/A |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to hydrolysis, we establish a continuous chain of custody for extraction efficiency. A successful run must yield an IS recovery of >70%, confirming the absence of enzymatic inhibition or catastrophic matrix effects.
Self-validating sample preparation workflow for the extraction of Furazadrol metabolites.
System Suitability & Hydrolysis
Causality Note: We specifically utilize Escherichia coli β-glucuronidase rather than Helix pomatia extract. H. pomatia contains secondary sulfatase and oxidative enzymes that can induce structural artifacts in sensitive designer steroids. E. coli provides clean, targeted cleavage of the 17β-glucuronide linkage[3].
-
Aliquot 2.0 mL of the homogenized urine sample into a clean glass test tube.
-
Spike with 20 μL of d3-Testosterone internal standard (10 μg/mL) to monitor system recovery[4].
-
Add 2.0 mL of 0.1 M sodium phosphate buffer (pH 6.8) to optimize the enzymatic microenvironment.
-
Introduce 100 μL of E. coli β-glucuronidase solution (150 units/mL).
-
Incubate in a water bath at 65 °C for exactly 2 hours[1].
Orthogonal Solid Phase Extraction (SPE)
Causality Note: Oasis WAX (Weak Anion Exchange) is selected for its mixed-mode retention mechanism. The basic nature of the sorbent retains acidic urinary interferences, while the neutral/basic steroidal aglycones are selectively eluted, drastically reducing ion suppression in downstream LC-MS analysis[1].
-
Conditioning: Pass 2 mL of LC-MS grade methanol followed by 2 mL of HPLC-grade water through the 3 cc Oasis WAX cartridge.
-
Loading: Apply the hydrolyzed urine sample at a controlled flow rate of 1 mL/min.
-
Washing: Sequentially wash with 2 mL of 0.1 M aqueous NaOH, 2 mL of 0.1 M sodium phosphate buffer (pH 7.4), and 2 mL of HPLC-grade water. (Causality: The alkaline wash ionizes and locks acidic matrix components onto the WAX sorbent).
-
Elution: Elute the target metabolites using 2 mL of Methanol:Ethyl Acetate:Diethylamine (25:25:1, v/v/v). The diethylamine disrupts secondary interactions, ensuring optimal recovery (41–79%) of the hydroxylated metabolites[1].
-
Drying: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 60 °C.
Instrumental Acquisition Parameters
Option A: LC-HRMS/MS (Preferred for Underivatized Targets)
-
Reconstitute the dried residue in 200 µL of 0.1% aqueous formic acid:methanol (95:5 v/v).
-
Ionization: Positive mode electrospray ionization (ESI+).
-
Acquisition: Utilize a high-resolution accurate-mass (HRMS) platform (e.g., LTQ-Orbitrap) to monitor the [M+H]⁺ precursor ions of IF, 4α-HF, and 16α-HOF within a strict 5 ppm mass tolerance[3].
Option B: GC-MS (For Structural Cross-Validation)
-
To the dried residue, add 50 µL of MSTFA/NH₄I/dithiothreitol (1000:2:1.5, v/v/w)[3].
-
Incubate at 60 °C for 20 minutes to synthesize enol-TMS and ether-TMS derivatives.
-
Acquisition: Inject 1 µL into a GC-MS equipped with a cross-linked polymethylsiloxane capillary column (e.g., HP-1, 25 m × 0.2 mm × 0.11 μm). The intact isoxazole ring will yield highly diagnostic fragmentation patterns distinct from endogenous steroids[4].
Conclusion
The detection of Furazadrol requires a fundamental departure from traditional steroid screening. By leveraging the specific Phase I biotransformations (hydroxylation at the 4α and 16α positions) and employing targeted E. coli enzymatic hydrolysis followed by mixed-mode SPE, laboratories can achieve robust, self-validating detection of this designer AAS.
References
- The in vivo metabolism of Furazadrol in greyhounds (PubMed / Drug Testing and Analysis).
- In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses (ResearchGate / Journal of Pharmaceutical and Biomedical Analysis).
- Orastan-A: Structural elucidation and detection in urine (Recent Advances In Doping Analysis).
- Anabolic steroids detected in bodybuilding dietary supplements – a significant risk to public health (Elements System).
Sources
Application Note: Enzymatic Hydrolysis and Extraction Protocol for Furazadrol Conjugates in Biological Matrices
Target Audience: Analytical Chemists, Forensic Toxicologists, and Anti-Doping Scientists Application Area: Sports Doping Control, Pharmacokinetics, and Steroid Metabolism
Mechanistic Background & Rationale
Furazadrol ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) is a synthetic designer anabolic-androgenic steroid (AAS) characterized by an isoxazole ring fused to the steroid A-ring. This structural modification provides significant metabolic stability and potent anabolic activity, making it a target of abuse in both human and equine sports[1].
Because furazadrol is highly lipophilic, it undergoes extensive Phase I and Phase II metabolism to facilitate renal excretion. In vivo studies in greyhounds and thoroughbred racehorses demonstrate that furazadrol is excreted almost exclusively as Phase II conjugates—specifically, 17-glucuronides and 17-sulfates[2],[1]. The primary Phase I markers—isofurazadrol (IF), 4α-hydroxyfurazadrol (4α-HF), and 16α-hydroxy oxidised furazadrol (16α-HOF)—are locked within these bulky, highly polar conjugate complexes[2].
To detect these markers via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or LC-MS/MS, the β -glycosidic and sulfate ester bonds must be enzymatically cleaved.
Fig 1: Furazadrol phase II conjugation pathways and targeted enzymatic hydrolysis mechanisms.
Causality in Enzyme Selection
The choice of hydrolysis enzyme dictates the integrity of the analytical result. Historically, crude Helix pomatia (snail) juice was used for its dual glucuronidase and sulfatase activity. However, this protocol explicitly rejects H. pomatia in favor of a dual-purified enzyme approach.
The Causality:
-
Prevention of Artifacts: H. pomatia extracts contain promiscuous oxidoreductases that can artificially convert 3β-hydroxy-5-ene steroids into 3-keto-4-ene steroids, creating false positives.
-
Targeted Cleavage: We utilize purified Escherichia coli β -glucuronidase and Pseudomonas aeruginosa arylsulfatase (PaS). PaS possesses superior selectivity for sulfated steroid metabolites without collateral backbone modification[1],[3]. E. coli β -glucuronidase is highly efficient at cleaving the specific 17β-glucuronide bonds of furazadrol metabolites[2].
Table 1: Enzyme Selection and Mechanistic Causality
| Enzyme Source | Target Conjugate | Optimal pH | Causality / Advantage |
| Escherichia coli | β -Glucuronides | 6.8 - 7.0 | High specificity; lacks secondary sulfatase/steroid-converting activities. |
| Pseudomonas aeruginosa | Sulfate Esters | 7.0 - 7.5 | Superior selectivity for steroid sulfates; prevents structural artifact formation. |
| Helix pomatia (Avoid) | Mixed (Gluc/Sulf) | 5.0 - 5.5 | High risk of steroid degradation or artifact formation (e.g., oxidation). |
The Self-Validating Protocol Architecture
To ensure Trustworthiness , this protocol is designed as a self-validating system. A common failure point in anti-doping analysis is false negatives caused by enzyme inhibition (due to urine matrix effects) or thermal degradation of the enzyme.
By spiking the raw urine with Conjugated Internal Standards (CIS) —specifically d3 -testosterone- β -D-glucuronide and d4 -androsterone-3-sulfate—before hydrolysis, the subsequent detection of the free d3 -testosterone and d4 -androsterone acts as an internal binary switch. If the LC-MS/MS detects the free deuterated markers at expected recovery rates, the hydrolysis was thermodynamically and catalytically successful. If they are absent, the hydrolysis failed, and the sample is automatically flagged as invalid.
Required Reagents
-
Enzymes: Purified E. coli β -glucuronidase (>100,000 U/mL) and P. aeruginosa arylsulfatase.
-
Buffers: 0.8 M Sodium Phosphate Buffer (pH 7.0); 10% Potassium Carbonate buffer (pH 9.0).
-
Internal Standards (CIS): d3 -testosterone- β -D-glucuronide, d4 -androsterone-3-sulfate.
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 3cc/60mg).
Fig 2: Workflow for the self-validating enzymatic hydrolysis and extraction of furazadrol metabolites.
Step-by-Step Methodology
Step 1: Aliquoting and Internal Validation Setup
-
Transfer 2.0 mL of homogenized urine into a clean glass borosilicate tube.
-
Spike the sample with 20 μ L of the CIS working solution (containing 1 μ g/mL of d3 -testosterone-glucuronide and d4 -androsterone-sulfate). Causality: This ensures every individual sample validates its own enzymatic cleavage efficiency.
Step 2: Microenvironmental pH Optimization
-
Add 1.0 mL of 0.8 M Sodium Phosphate buffer (pH 7.0) to the urine.
-
Vortex for 10 seconds. Verify the pH is between 6.8 and 7.2 using a micro-pH probe. Causality: E. coli β -glucuronidase undergoes rapid conformational degradation at pH < 5.5, losing its catalytic efficacy. Maintaining pH 7.0 ensures optimal activity for both the glucuronidase and the PaS.
Step 3: Enzymatic Cleavage
-
Add 50 μ L of E. coli β -glucuronidase and 50 μ L of P. aeruginosa arylsulfatase to the buffered urine.
-
Gently swirl to mix (do not vortex vigorously to avoid enzyme denaturation).
-
Incubate in a water bath at 50°C for 1.5 hours. Causality: 50°C provides the optimal kinetic energy for E. coli enzyme activity without denaturing the tertiary structure of the proteins.
Step 4: Reaction Quenching and Solid-Phase Extraction (SPE)
-
Remove tubes from the water bath and cool to room temperature (quenches the reaction).
-
Add 250 μ L of 10% Potassium Carbonate buffer to adjust the pH to ~9.0. Causality: This keeps the neutral steroidal phase I metabolites un-ionized (maximizing SPE retention) while ionizing acidic matrix interferences so they wash through the column.
-
Condition the SPE cartridge with 2 mL Methanol, followed by 2 mL HPLC-grade water.
-
Load the hydrolyzed sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash with 2 mL of 5% Methanol in water to remove polar matrix components.
-
Elute the target phase I metabolites with 2 mL of 100% Methanol.
Step 5: Reconstitution
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 μ L of initial LC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid) for LC-HRMS/MS injection.
Data Interpretation & Expected Results
Following successful hydrolysis (validated by the recovery of free d3 -testosterone and d4 -androsterone), the LC-MS/MS system should be monitored for the primary Phase I markers of furazadrol.
Based on controlled administration studies[2],[1], the following detection windows and targets are expected:
Table 2: Target Furazadrol Metabolites Post-Hydrolysis
| Metabolite | Chemical Name | Conjugate Origin | Detection Window |
| Furazadrol (F) | [1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol | Glucuronide / Sulfate | 8 - 12 h |
| Isofurazadrol (IF) | [1',2']isoxazolo[4',3':2,3]-5α-androstan-17β-ol | Glucuronide | 12 - 24 h |
| 4α-HF | 4α-hydroxyfurazadrol | Glucuronide | 30 - 36 h |
| 16α-HOF | 16α-hydroxy oxidised furazadrol | Glucuronide | 30 - 36 h |
Note: 16α-HOF liberated by glucuronide hydrolysis serves as the most reliable marker for the long-term detection of furazadrol misuse[2].
References
-
Waller, C. C., McLeod, M. D., et al. (2021). "The in vivo metabolism of Furazadrol in greyhounds." Drug Testing and Analysis, 13(10), 1749-1757.[Link]
-
McLeod, M. D., et al. (2016). "In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses." Journal of Pharmaceutical and Biomedical Analysis, 124, 255-263.[Link]
-
Cawley, A., & McLeod, M. D. (2017). "A review of designer anabolic steroids in equine sports." Drug Testing and Analysis, 9(9), 1310-1322.[Link]
Sources
Application Notes and Protocols for Studying the Anabolic Effects of Furazadrol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the utilization of animal models to investigate the anabolic properties of Furazadrol, a synthetic anabolic-androgenic steroid (AAS). While clinical studies on Furazadrol are limited, preclinical research using robust animal models is essential to elucidate its mechanisms of action, efficacy, and safety profile.[1] These notes offer a detailed framework for experimental design, encompassing the selection of appropriate animal models, administration protocols, and a suite of validated methodologies for assessing anabolic outcomes, including muscle hypertrophy, protein synthesis, and body composition changes. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reproducible, high-quality data. All procedures are presented with a strong emphasis on ethical considerations and animal welfare.
Introduction to Furazadrol and the Imperative for Preclinical Assessment
Furazadrol is a synthetic, orally active anabolic-androgenic steroid structurally related to stanozolol.[2] It has been marketed for its purported ability to increase lean muscle mass and strength with a favorable anabolic-to-androgenic ratio.[3] However, a comprehensive understanding of its physiological effects, particularly its direct impact on skeletal muscle and overall body composition, remains to be fully elucidated through controlled scientific investigation. Animal models are indispensable tools for this purpose, providing a means to study the compound's effects in a whole-organism context, which is not possible through in vitro studies alone.[4]
The primary objectives for studying Furazadrol in animal models are:
-
To quantify its anabolic effects on skeletal muscle mass and fiber size.
-
To determine its impact on body composition, specifically the accrual of lean mass versus fat mass.
-
To elucidate the underlying molecular mechanisms and signaling pathways through which it exerts its effects.
-
To establish a dose-response relationship for its anabolic activity.
-
To assess its safety profile and potential off-target effects.
Strategic Selection of Animal Models
The choice of animal model is a critical determinant of the translational relevance of the research. For studying the anabolic effects of compounds like Furazadrol, rodent models, particularly rats and mice, are well-established and offer numerous advantages.
Table 1: Comparison of Rodent Models for Anabolic Research
| Feature | Mouse (e.g., C57BL/6) | Rat (e.g., Sprague-Dawley, Wistar) | Justification and Causality |
| Genetic Manipulation | Extensive availability of transgenic and knockout strains. | More limited compared to mice. | Mice are ideal for mechanistic studies where specific genes involved in muscle growth pathways can be manipulated to understand the compound's mechanism of action. |
| Handling and Dosing | Smaller size can make repeated oral dosing more challenging. | Larger size facilitates easier handling and oral gavage.[5][6] | For straightforward efficacy and dose-ranging studies, the larger size of rats can be advantageous for consistent and less stressful compound administration. |
| Muscle Mass | Smaller muscle mass can make subtle changes harder to detect. | Larger muscle mass allows for more robust detection of hypertrophic changes. | The greater muscle mass in rats provides a larger dynamic range for measuring changes in muscle size and strength. |
| Cost and Housing | Generally lower cost for purchase and housing. | Higher cost compared to mice. | The choice may be influenced by budgetary constraints, with mice being a more economical option for large-scale screening studies. |
| Translational Relevance | Well-established models for muscle physiology and disease.[7][8] | Widely used in toxicology and pharmacology studies, with extensive historical data.[9] | Both models have demonstrated translational relevance. The choice should be aligned with the specific research question. |
Recommendation: For initial efficacy and dose-finding studies, the Sprague-Dawley rat is recommended due to its larger size, ease of handling for oral administration, and extensive use in pharmacological research. For mechanistic studies investigating specific signaling pathways, the C57BL/6 mouse is the model of choice due to the availability of genetic tools.
Ethical Considerations in Animal Experimentation
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[10][11]
-
Replacement: Justify the use of animals and confirm that no non-animal alternatives exist for the proposed research questions.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This requires careful statistical planning and power analysis.[4]
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[4][11] This includes using appropriate handling techniques, anesthesia for invasive procedures, and establishing humane endpoints.[4]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before the commencement of any experiments.[10]
Experimental Design and Furazadrol Administration Protocol
A well-controlled experimental design is crucial for obtaining reliable and interpretable data.
Experimental Groups
A typical study design would include the following groups:
-
Vehicle Control: Receives the administration vehicle only. This group serves as the baseline for normal growth and physiological parameters.
-
Furazadrol Treatment Groups: At least three dose levels (low, medium, high) should be included to establish a dose-response relationship.
-
Positive Control (Optional but Recommended): A well-characterized anabolic agent, such as testosterone propionate, can be included to validate the experimental model and assays.
Furazadrol Administration
Furazadrol is orally active.[2] Oral gavage is a precise method for delivering a specific dose.[5][6]
Protocol 1: Oral Administration of Furazadrol via Gavage in Rats
-
Preparation of Dosing Solution:
-
Determine the appropriate vehicle. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.
-
Prepare the Furazadrol suspension at the desired concentrations for each dose group. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Gavage Procedure:
-
Handle the rats gently to minimize stress.[4]
-
Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.[5][6]
-
Administer the designated volume of the vehicle or Furazadrol suspension directly into the stomach.
-
The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg for rats).
-
-
Dosing Schedule:
-
Administer the treatment once daily for a period of 4-8 weeks to allow for measurable changes in muscle mass and body composition.
-
Assessment of Anabolic Effects
A multi-faceted approach should be employed to comprehensively evaluate the anabolic effects of Furazadrol.
In Vivo Assessment of Muscle Function
In vivo muscle function tests provide a non-invasive way to assess changes in muscle strength throughout the study.[7][12]
Protocol 2: Grip Strength Test in Rats
-
Apparatus: A grip strength meter equipped with a wire grid.
-
Procedure:
-
Allow the rat to grasp the wire grid with its forelimbs.
-
Gently pull the rat backward by the tail in a horizontal plane until its grip is released.
-
The meter will record the peak force exerted.
-
Perform three to five measurements per animal and record the average.
-
This test can be performed at baseline and at regular intervals throughout the study.
-
Body Composition Analysis
Non-invasive imaging techniques are invaluable for longitudinally tracking changes in lean and fat mass.[1][13][14][15][16]
Table 2: Non-Invasive Body Composition Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Dual-Energy X-ray Absorptiometry (DEXA) | Differential attenuation of two X-ray beams to distinguish bone, fat, and lean tissue. | Provides bone mineral density in addition to fat and lean mass. | Requires anesthesia. |
| Quantitative Magnetic Resonance (qMR) | Measures the relaxation properties of hydrogen nuclei in different tissues.[14][15] | Does not require anesthesia for conscious animals, rapid analysis.[14][15] | Higher initial equipment cost. |
| Micro-Computed Tomography (µCT) | X-ray imaging to create 3D reconstructions of the body.[13][16] | High resolution, can differentiate between subcutaneous and visceral fat. | Requires anesthesia, exposure to ionizing radiation. |
| Time-Domain Nuclear Magnetic Resonance (TD-NMR) | Measures the relaxation times of protons in fat, lean tissue, and free fluids.[1] | Rapid, non-invasive, and does not require anesthesia.[1] | Provides whole-body composition without regional information. |
Recommendation: For longitudinal studies, qMR or TD-NMR are preferred due to their non-invasive nature and lack of need for anesthesia.
Post-Mortem Analysis of Skeletal Muscle
At the end of the study, detailed analysis of specific muscles provides critical information on hypertrophy at the tissue and cellular level.
Protocol 3: Muscle Excision and Histological Analysis
-
Euthanasia and Muscle Dissection:
-
At the study endpoint, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect specific muscles of interest, such as the tibialis anterior, gastrocnemius, and soleus.[7][8]
-
Blot the muscles dry and record their wet weight. Normalize muscle weight to the animal's body weight or tibia length to account for differences in overall size.
-
-
Histological Processing:
-
Fix a portion of the muscle in 10% neutral buffered formalin or freeze it in isopentane cooled by liquid nitrogen for cryosectioning.
-
Embed the fixed tissue in paraffin and cut transverse sections (5-10 µm).
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general muscle morphology.[17][18]
-
-
Muscle Fiber Cross-Sectional Area (CSA) Analysis:
-
Capture digital images of the H&E-stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.[17][18][19]
-
Analyze at least 100 fibers per muscle sample to obtain a representative average CSA. An increase in the average CSA is a direct indicator of muscle hypertrophy.[18][19]
-
Biochemical Markers of Protein Synthesis
Muscle protein synthesis (MPS) is the fundamental process driving muscle hypertrophy.[20][21]
Protocol 4: Western Blot Analysis of Protein Synthesis Signaling Pathways
-
Protein Extraction:
-
Homogenize frozen muscle samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against key proteins in the mTORC1 signaling pathway, which is a central regulator of muscle protein synthesis.[22][23] Key targets include:
-
Phospho-mTOR (Ser2448) and total mTOR
-
Phospho-p70S6K (Thr389) and total p70S6K
-
Phospho-4E-BP1 (Thr37/46) and total 4E-BP1
-
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the signaling pathway. An increase in the phosphorylation of these proteins indicates an upregulation of protein synthesis.[24]
-
Visualization of Key Pathways and Workflows
Anabolic Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by anabolic agents, leading to muscle protein synthesis.
Caption: Furazadrol binding to the androgen receptor initiates a signaling cascade leading to muscle hypertrophy.
Experimental Workflow
This diagram outlines the key steps in a typical preclinical study evaluating the anabolic effects of Furazadrol.
Sources
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Histological Aspects of Skeletal Muscle Fibers Splitting of C57BL/6NCrl Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Quantitative body composition analysis in awake mice and rats by magnetic resonance relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid in vivo whole body composition of rats using cone beam μCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A new web-based method for automated analysis of muscle histology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. journals.humankinetics.com [journals.humankinetics.com]
- 22. Cellular mechanisms regulating protein synthesis and skeletal muscle hypertrophy in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signaling Pathways That Control Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular regulation of human skeletal muscle protein synthesis in response to exercise and nutrients: a compass for overcoming age-related anabolic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis, Characterization, and Application of Deuterated Furazadrol (d3) for LC-MS/MS Anti-Doping Analysis
Introduction & Rationale
Furazadrol is a synthetic designer anabolic-androgenic steroid (AAS) frequently detected in illicit sports supplements. Although its nomenclature implies the presence of a furazan (1,2,5-oxadiazole) ring, structural elucidation of commercial "Furazadrol" supplements has revealed that the active pharmaceutical ingredient is primarily an isoxazole ring fused to the steroidal A-ring ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) [1]. Due to its potent bioactivity and potential for performance enhancement, it is strictly prohibited by the World Anti-Doping Agency (WADA).
In forensic toxicology and anti-doping laboratories, the definitive identification and quantification of Furazadrol and its phase I metabolites (e.g., 16α-hydroxy oxidised furazadrol) rely on Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) [2]. However, analyzing trace steroids in complex biological matrices like equine or human urine is plagued by matrix-induced ion suppression and variable solid-phase extraction (SPE) recoveries. To establish a self-validating analytical system, a stable isotope-labeled internal standard (SIL-IS) is strictly required.
This protocol details the de novo synthesis of 16,16,17α-d3-Furazadrol . By strategically placing deuterium atoms at the C16 and C17 positions, the resulting internal standard is both chemically and metabolically stable, ensuring absolute quantitative integrity.
Mechanistic Causality: The "Isotopic Locking" Strategy
To serve as a reliable internal standard, deuterium atoms must not undergo back-exchange with hydrogen in aqueous physiological matrices or during aggressive sample preparation (e.g., enzymatic hydrolysis at pH 5.5).
-
Regioselective H/D Exchange: The protons at the C16 position of a 17-ketosteroid are highly acidic due to keto-enol tautomerization. By refluxing the 17-ketone precursor in deuterated methanol (MeOD) with sodium methoxide (NaOMe), we drive the equilibrium toward complete exchange, yielding a 16,16-d2 intermediate.
-
Stereoselective Reduction & Isotopic Locking: The 16,16-d2-ketone is subsequently reduced using sodium borodeuteride (NaBD4). The bulky hydride (deuteride) attacks from the less hindered α-face, stereoselectively yielding the desired 17β-hydroxyl group while installing a third deuterium at the 17α position.
-
Causality of Stability: Crucially, the conversion of the C17 ketone to an alcohol permanently abolishes the keto-enol tautomerization at C16. This effectively "locks" the deuterium atoms in place, rendering them entirely non-exchangeable in aqueous media. Furthermore, a +3 Da mass shift ensures no interference from the natural M+2 isotopic envelope of the unlabeled analyte.
Synthetic Workflow
Figure 1: Step-by-step synthetic pathway for the generation of 16,16,17α-d3-Furazadrol.
Experimental Protocols
Protocol 1: Synthesis of the Isoxazole Scaffold (Intermediate 3)
Note: The choice of solvent in this step is critical. Using ethanol results in a 1:10 mixture of isoxazole isomers. Pyridine ensures regioselective formation of the desired [4',5':2,3] isomer [1].
-
Formylation: Dissolve 5.0 g of 5α-androstane-3,17-dione in 50 mL of anhydrous toluene. Add 2.5 equivalents of ethyl formate and 2.0 equivalents of sodium methoxide (NaOMe). Stir under nitrogen at room temperature for 12 hours to yield 2-hydroxymethylene-5α-androstane-3,17-dione.
-
Cyclization: Isolate the intermediate and dissolve 3.0 g in 35 mL of anhydrous pyridine. Add 1.5 equivalents of hydroxylamine hydrochloride (NH2OH·HCl).
-
Reflux the mixture at 115 °C for 3 hours.
-
Evaporate the pyridine under reduced pressure, reconstitute in water, and extract with tert-butyl methyl ether (TBME). Wash the organic layer with 1M HCl to remove residual pyridine, dry over Na2SO4, and concentrate to yield the [1',2']isoxazolo[4',5':2,3]-5α-androstan-17-one scaffold.
Protocol 2: Base-Catalyzed H/D Exchange (Intermediate 4)
-
Dissolve 1.0 g of the isoxazolo-17-one scaffold in 20 mL of deuterated methanol (MeOD, 99.8% D).
-
Add a catalytic amount of NaOMe (0.1 equivalents).
-
Reflux the solution under a dry argon atmosphere for 24 hours. The strong base catalyzes the enolization at C16, allowing the vast molar excess of deuterium in the solvent to replace the hydrogen atoms.
-
Cool to room temperature. Do not use aqueous workup here, as it will cause back-exchange. Proceed directly to the next step in the same pot.
Protocol 3: Stereoselective Deuteride Reduction (Final Product 5)
-
Chill the MeOD reaction mixture from Protocol 2 to 0 °C in an ice bath.
-
Slowly add 2.0 equivalents of sodium borodeuteride (NaBD4, 99% D) in small portions to control hydrogen gas evolution.
-
Stir at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours. The hydride equivalent (deuteride) attacks the sterically less hindered α-face of the steroid, pushing the resulting hydroxyl group into the desired β-equatorial position.
-
Quench the reaction carefully with deuterium oxide (D2O), followed by a few drops of deuterated acetic acid (CD3COOD) to neutralize the base.
-
Extract with ethyl acetate, dry, and purify via flash chromatography (Hexane/Ethyl Acetate 7:3) to yield pure 16,16,17α-d3-Furazadrol.
Analytical Validation & Application
To validate the synthesized SIL-IS, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) must be utilized to confirm isotopic purity and the absence of back-exchange.
Table 1: Physicochemical and MS Properties of Synthesized d3-Furazadrol
| Parameter | Value | Causality / Analytical Significance |
| Chemical Formula | C20H26D3NO2 | Incorporates 3 non-exchangeable deuterium atoms. |
| Monoisotopic Mass | 318.2386 Da | +3 Da mass shift prevents isotopic overlap with the natural M+2 isotopic peak of the unlabeled analyte. |
| Precursor Ion[M+H]+ | m/z 319.24 | Primary target for positive mode ESI-LC-MS/MS. |
| Isotopic Purity (d3) | > 99% | Ensures minimal contribution to the unlabeled d0 transition (m/z 316.22), preventing false-positive doping violations. |
| Retention Time Shift | < 0.05 min | Co-elutes perfectly with unlabeled Furazadrol, ensuring identical matrix suppression effects during ionization. |
LC-MS/MS Sample Preparation Workflow
The synthesized d3-Furazadrol is highly stable and can be spiked directly into raw urine samples prior to enzymatic hydrolysis, acting as an absolute recovery standard throughout the entire anti-doping workflow [3].
Figure 2: Routine anti-doping sample preparation workflow utilizing d3-Furazadrol as the internal standard.
References
-
Schänzer, W., et al. "New steroids on the 'supplement' market: 17β-hydroxy-5α-androstano[3,2-c]isoxazole and 17β-hydroxy-5α-androstano[2,3-d]isoxazole." Recent Advances in Doping Analysis. German Sport University Cologne. Available at: [Link][1]
-
Waller, C. C., et al. "In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses." Journal of Pharmaceutical and Biomedical Analysis, 2016. Available at:[Link][2]
-
Friedel, A., et al. "Evaluation of Androgenic Activity of Nutraceutical-Derived Steroids Using Mammalian and Yeast in Vitro Androgen Bioassays." Analytical Chemistry, 2011. Available at: [Link][3]
Sources
Receptor Binding Affinity Assays for 5α-Androstanol[2,3-c]furazan-17β-tetrahydropyranol: Protocols and Mechanistic Insights
Introduction & Pharmacological Context
5α-Androstanol[2,3-c]furazan-17β-tetrahydropyranol (commonly known as Furazadrol-THP ether or Orastan-A) is a synthetic designer anabolic-androgenic steroid (AAS) characterized by a furazan ring fused to the steroidal A-ring and a tetrahydropyranyl (THP) ether protecting group at the 17β-position[1].
From a structural biology perspective, the 17β-hydroxyl group is an absolute requirement for anchoring androgenic ligands to the Androgen Receptor (AR) ligand-binding domain via critical hydrogen bonding. The bulky THP ether creates severe steric hindrance, effectively abolishing direct AR binding. Consequently, this compound functions as a prodrug . In vivo, the THP ether is cleaved via acidic or enzymatic hydrolysis to yield the active metabolite, Furazadrol (17β-OH), which exerts potent AR agonism[2].
To accurately evaluate the pharmacodynamics of this compound, in vitro receptor binding assays must be designed to independently assess both the parent THP-ether (to validate its inert prodrug status) and the active 17β-OH metabolite (to quantify its intrinsic binding affinity).
Figure 1: Prodrug activation pathway of Furazadrol-THP ether and subsequent AR signaling.
Experimental Design & Rationale (Self-Validating System)
A competitive radiometric binding assay using rat ventral prostate cytosol is the gold standard for assessing AR affinity[3]. As a Senior Application Scientist, I mandate the following design choices to ensure experimental trustworthiness and causality:
-
Radioligand Selection ([³H]R1881): Endogenous androgens like [³H]DHT are rapidly metabolized in vitro and bind nonspecifically to contaminating plasma proteins like Sex Hormone-Binding Globulin (SHBG). We utilize [³H]R1881 (Methyltrienolone) because it is metabolically stable and exhibits high, specific affinity for the AR[4].
-
Progesterone Receptor (PgR) Masking: R1881 exhibits known off-target cross-reactivity with the PgR. To ensure the radioactive signal is exclusively AR-derived, we co-incubate the assay with a 500-fold molar excess of Triamcinolone Acetonide (TA) . TA selectively saturates PgR sites without interfering with AR binding[4].
-
Receptor Stabilization: The unliganded AR is highly susceptible to proteolytic degradation and conformational collapse. We utilize sodium molybdate in the homogenization buffer to stabilize the AR-heat shock protein (HSP90) heterocomplex prior to ligand binding[5].
Step-by-Step Methodology: Competitive Radioligand Binding Assay
Reagent & Buffer Preparation
-
TEDG Homogenization Buffer: Prepare 10 mM Tris-HCl (pH 7.4) containing 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% (v/v) glycerol, and 1 mM sodium molybdate. Rationale: EDTA chelates metalloproteases, DTT maintains reducing conditions for critical AR cysteine residues, and glycerol prevents protein aggregation.
-
Dextran-Coated Charcoal (DCC) Suspension: Suspend 1% (w/v) activated charcoal and 0.1% (w/v) Dextran T-70 in TEDG buffer. Stir at 4°C for 2 hours prior to use.
Cytosol Preparation (AR Source)
-
Obtain ventral prostates from male Sprague-Dawley rats castrated 24 hours prior to harvest. Rationale: Castration depletes endogenous androgens, maximizing the availability of unoccupied AR binding sites[3].
-
Mince the tissue and homogenize in 3 volumes of ice-cold TEDG buffer using a Polytron homogenizer (3 bursts of 10 seconds).
-
Ultracentrifuge the homogenate at 105,000 × g for 60 minutes at 4°C.
-
Carefully extract the supernatant (cytosol). Determine protein concentration via Bradford assay and dilute to ~2.0 mg/mL[5].
Assay Incubation
-
In glass borosilicate tubes, prepare the following reaction mixture (total volume 500 µL):
-
Controls: Include a "Total Binding" tube (vehicle only) and a "Non-Specific Binding" (NSB) tube containing a 1,000-fold excess (1 µM) of unlabeled R1881[5]. Include Dexamethasone as a weak-binder negative control[6].
-
Incubate the tubes at 4°C for 16–20 hours. Rationale: This extended incubation at low temperature allows the competitive binding to reach equilibrium without degrading the receptor[6].
Separation & Quantification
-
Add 200 µL of ice-cold DCC suspension to each tube to separate bound from free radioligand. Rationale: The dextran acts as a molecular sieve; small free steroids enter the charcoal pores and are adsorbed, while the large AR-ligand complexes remain in the supernatant[5].
-
Vortex briefly and incubate on ice for exactly 10 minutes.
-
Centrifuge at 3,000 × g for 15 minutes at 4°C to pellet the charcoal.
-
Decant the supernatant into scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
Figure 2: Competitive radiometric binding assay workflow for Androgen Receptor affinity.
Data Analysis & Quantitative Presentation
Specific binding is calculated by subtracting the DPM of the NSB tubes from the total DPM of the sample tubes. Data should be subjected to Scatchard analysis to determine the equilibrium dissociation constant ( Kd ) and receptor density ( Bmax ).
To evaluate the test compounds, plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 (concentration inhibiting 50% of [³H]R1881 binding). The Relative Binding Affinity (RBA) is calculated as:
RBA(%)=(IC50 of Test CompoundIC50 of Reference (R1881))×100Table 1: Representative Quantitative Binding Data (Expected Profile)
Note: Data reflects the structure-activity relationship (SAR) principles of the prodrug vs. active metabolite paradigm.
| Compound | IC50 (nM) | RBA (%) | Mechanistic Classification |
| [³H]R1881 (Reference) | ~1.0 | 100.0 | Synthetic high-affinity agonist[6] |
| DHT (Endogenous) | ~1.2 | ~85.0 | Endogenous high-affinity agonist |
| Furazadrol (17β-OH) | ~5.0 - 10.0 | ~10.0 - 20.0 | Active metabolite; strong AR binder |
| Furazadrol-THP ether | >10,000 | <0.01 | Prodrug; sterically hindered (Non-binder) |
| Dexamethasone | >10,000 | <0.1 | Weak/Non-binder (Negative Control)[6] |
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Androgen Receptor Assay with [3H]Methyltrienolone (R1881)
- Peer Review Results for the Androgen Receptor (AR)
- Source: PMC / National Institutes of Health (NIH)
- In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol)
Sources
- 1. Identification of steroid isoxazole isomers marketed as designer supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Immunophilin Ligands Cyclosporin A and FK506 Suppress Prostate Cancer Cell Growth by Androgen Receptor-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Steroids
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in the quantitative analysis of steroids by Liquid Chromatography-Mass Spectrometry (LC-MS): ion suppression . Due to their low physiological concentrations and the complexity of biological matrices, steroids are particularly susceptible to this phenomenon, which can severely compromise data accuracy, precision, and sensitivity.[1][2]
This guide is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying principles. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only fix current issues but also to proactively design more robust analytical methods.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Ion Suppression
This section addresses common problems encountered during steroid analysis in a direct question-and-answer format.
Q1: My steroid peak area is inconsistent and significantly lower than expected, especially in complex matrices like plasma. What's happening?
A1: This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target steroid in the mass spectrometer's source.[3][4] This competition for charge and droplet surface area reduces the number of steroid ions that reach the detector, leading to a diminished signal.[5][6]
The first step is to confirm that ion suppression is indeed the culprit. The most definitive method for this is a post-column infusion experiment . This technique allows you to visualize the specific retention times where suppression occurs.[6][7]
-
Prepare a Standard Solution: Create a solution of your steroid analyte in a suitable solvent at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Configure the Infusion: Using a syringe pump and a T-junction, continuously infuse the standard solution into the LC flow path after the analytical column but before the mass spectrometer inlet.[8]
-
Establish a Baseline: Start the LC gradient without an injection. The continuous infusion of the standard should produce a stable, elevated baseline signal.[7][8]
-
Inject a Blank Matrix Extract: Inject a sample of the biological matrix (e.g., plasma) that has been subjected to your standard sample preparation procedure but contains no analyte.
-
Monitor the Signal: Observe the signal of the infused standard. A dip in the baseline indicates a region of ion suppression caused by eluting matrix components.[7] Conversely, a rise would indicate ion enhancement.
If you observe a significant drop in the infused standard's signal at or near the retention time of your steroid analyte, you have confirmed that ion suppression is adversely affecting your analysis.
Caption: Workflow for a post-column infusion experiment to detect ion suppression zones.
Q2: I've confirmed ion suppression. How can I change my sample preparation to reduce matrix effects?
A2: Your sample preparation strategy is the most powerful tool for combating ion suppression.[3][4][9] The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering your steroid analytes. Here’s a comparison of common techniques:
-
Protein Precipitation (PPT): Fast and simple, but often yields the "dirtiest" extracts, with significant amounts of phospholipids remaining.[9]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the sample between two immiscible solvents.[10]
-
Solid-Phase Extraction (SPE): Widely considered the gold standard for complex biological samples.[11][12] SPE provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.[4][9]
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Reference |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 10 (Suppression) | [9] |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 88 ± 7 (Suppression) | [10] |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 3 (Minimal Effect) | [11][13] |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100. A value < 100% indicates suppression.
This protocol uses a reversed-phase (e.g., C18) sorbent, which is effective for retaining nonpolar to moderately polar steroids.[11]
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Dilute with 500 µL of 4% phosphoric acid in water to disrupt protein binding.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.[11]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences like salts.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes. This step is critical for efficient elution.[14]
-
Elution: Elute the steroids with 2 mL of ethyl acetate or methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Q3: Can I optimize my chromatographic method to overcome ion suppression?
A3: Yes, chromatography is your second line of defense. The goal is to achieve chromatographic separation between your steroid analyte and the region of ion suppression you identified in your post-column infusion experiment.[3][4]
-
Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC systems) can significantly increase peak resolution, separating analytes from interfering matrix components more effectively.[15]
-
Optimize the Gradient: A common strategy is to use a gradient that retains phospholipids strongly while allowing steroids to elute earlier. A shallow, slow gradient at the beginning can separate steroids, followed by a steep ramp-up to a high organic percentage to wash phospholipids off the column at the end of the run.
-
Change Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider alternative stationary phases. A Phenyl-Hexyl phase, for example, can offer different selectivity for aromatic steroids.
-
Reduce Flow Rate: Lowering the flow rate (e.g., using micro- or nano-LC) can reduce the magnitude of ion suppression by generating smaller, more efficiently desolvated droplets in the ESI source.[3]
Caption: Ideal chromatographic separation of a steroid analyte from the phospholipid-induced ion suppression zone.
Q4: Are there any adjustments I can make to my mass spectrometer source parameters?
A4: While less impactful than sample preparation or chromatography, optimizing your ion source parameters can help maximize your steroid signal and potentially mitigate some suppression.[16][17]
-
Source Temperature and Gas Flows: Increase the desolvation gas temperature and flow to promote more efficient solvent evaporation.[18] This helps release more gas-phase ions before they can be neutralized in the droplet phase, but be mindful of thermal degradation for labile steroids.
-
Ionization Technique: Electrospray Ionization (ESI) is common, but for less polar steroids, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects from non-volatile salts and phospholipids.[19][20]
-
Ion Source Cleaning: A contaminated ion source is a common cause of signal instability and suppression.[9] Implement a regular cleaning and maintenance schedule.
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression and why is it such a major problem for steroid analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds.[4] In an ESI source, a finite number of charges and a limited surface area are available on the evaporating droplets.[4][5] High concentrations of interfering compounds, such as phospholipids and salts from biological samples, can outcompete the low-concentration steroid molecules for these resources, leading to a decrease in the number of steroid ions formed and detected.[3][5] This is especially problematic for steroids, which are often present at very low (pg/mL to ng/mL) levels, making their signal highly vulnerable to suppression.[2][21]
Q2: What are the most common sources of ion suppression in biological samples?
A2: The primary culprits are endogenous components of the sample matrix.[3][6]
-
Phospholipids: Abundant in plasma and serum, these are notoriously problematic due to their tendency to co-extract with steroids and elute in the middle of typical reversed-phase gradients.
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI droplet surface, trapping the analyte and hindering its release into the gas phase.[5][6]
-
Other Endogenous Molecules: Cholesterol, fatty acids, and drug metabolites can also contribute to ion suppression.[5]
Q3: What are internal standards and how can they help correct for ion suppression?
A3: An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control.[22] The most effective type is a stable isotope-labeled internal standard (SIL-IS) , which is chemically identical to the analyte but has several atoms (e.g., ²H, ¹³C) replaced with heavier isotopes.[22][23][24]
A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[22][23] Because the mass spectrometer can differentiate between the analyte and the SIL-IS, you can use the ratio of the analyte peak area to the IS peak area for quantification. This ratio remains constant even if both signals are suppressed, thereby correcting for the variability and improving accuracy and precision.[4][25] However, it's important to note that even SIL-IS cannot correct for severe suppression that pushes the analyte signal below the instrument's limit of detection.[26]
Q4: When should I consider using derivatization for steroid analysis by LC-MS?
A4: Derivatization is a chemical modification of the steroid molecule and should be considered when you face two key challenges:
-
Poor Ionization Efficiency: Many steroids lack easily ionizable functional groups, resulting in low sensitivity. Derivatization can add a moiety (like a permanently charged group or a proton-affine group) that significantly enhances the ionization efficiency.[21][27][28]
-
Persistent Ion Suppression: By altering the chemical properties of the steroid, derivatization can shift its retention time away from interfering matrix components.[27] This moves the analyte into a "cleaner" region of the chromatogram, avoiding suppression.[21] Reagents like dansyl chloride are commonly used to improve the sensitivity of estrogens.[29]
While effective, derivatization adds an extra step to the sample preparation workflow and requires careful optimization.[30][31]
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 14). LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]
-
Derivatization of anabolic steroids for low concentration detection by LCMS in doping control analysis. WADA. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. Bioanalysis. [Link]
-
Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. [Link]
-
An IROA Workflow for correction and normalization of ion suppression in mass spectrometry-based metabolomic profiling data. (2024). Research Square. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. [Link]
-
Higashi, T. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]
-
van den Broek, I., & van Dongen, W. D. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]
-
A Highly Efficient and Automated Magnetic Bead Extraction Method Overcomes the Matrix Effect in LC–MS/MS Analysis of Human Serum Steroid Hormones. (2025, March 5). Journal of the American Society for Mass Spectrometry. [Link]
-
Hegstad, S., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography A. [Link]
-
Do you know ways to remove the ionic supresion?. (2018, August 1). ResearchGate. [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Biotage. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
Carter, C., et al. (2021). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinical Chemistry. [Link]
-
van der Nagel, B. C. H., et al. (2019). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry. [Link]
-
Ortiz-Villanueva, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
Touma, C., et al. (2013). LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces of mammals. Wiener Tierärztliche Monatsschrift. [Link]
-
Goymann, W. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay. General and Comparative Endocrinology. [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. eLife. [Link]
-
Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. [Link]
-
Ortiz-Villanueva, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
-
Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent. [Link]
-
LC-MS Ion Source Parameters to Optimize | Mass Analyzer Guide. (2025, May 18). YouTube. [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Furazadrol Extraction & Analysis Support Center: Troubleshooting & Method Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in forensic toxicology and anti-doping methodologies, I frequently consult with laboratories struggling to isolate designer anabolic androgenic steroids (AAS) from complex biological matrices.
Furazadrol ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) presents a unique analytical challenge. The fusion of an isoxazole ring to the steroid A-ring grants it extreme metabolic stability, meaning it evades traditional Phase I oxidation and is excreted almost entirely as Phase II conjugates[1]. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each extraction step and establishing a self-validating protocol to ensure absolute confidence in your analytical results.
Core Extraction & Analysis Workflow
The following diagram illustrates the optimized tandem extraction pathway required to successfully isolate Furazadrol from urine or plasma matrices.
Workflow for Furazadrol extraction from biological matrices prior to MS analysis.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I seeing zero or negligible Furazadrol recovery in my unconjugated urine fractions? A1: This is a direct consequence of Furazadrol's molecular architecture. The isoxazole ring fused to the steroid backbone provides immense steric and electronic stability against cytochrome P450-mediated Phase I metabolism[1]. As a result, Furazadrol is excreted almost exclusively as highly polar Phase II conjugates—specifically, Furazadrol 17-sulfate and Furazadrol 17-glucuronide[2]. If you attempt a direct Liquid-Liquid Extraction (LLE) without prior enzymatic deconjugation, these polar metabolites will remain in the aqueous waste layer.
Q2: My sulfate conjugate recovery is highly inconsistent when using standard Helix pomatia juice. How can I optimize this hydrolysis step? A2: Helix pomatia preparations contain a crude mixture of β-glucuronidase and sulfatase activities. However, they suffer from severe batch-to-batch variability and can induce artifact formation (e.g., unintended steroid conversion) due to secondary enzymatic activities. To resolve this, transition to a dual-enzyme system using purified Escherichia coli β-glucuronidase combined with Pseudomonas aeruginosa arylsulfatase (PaS). PaS demonstrates significantly higher selectivity and achieves complete hydrolysis of in vivo steroid sulfate metabolites without the destructive side reactions common in commercial snail preparations[2][3].
Q3: Should I prioritize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for the initial matrix clean-up? A3: Neither should be used in isolation; a tandem approach is the gold standard for WADA-compliant screening[4][5].
-
Causality: Intact glucuronides and sulfates are too polar to partition efficiently into organic solvents during LLE. Therefore, you must first use a C18 SPE cartridge to extract and concentrate the intact conjugates while washing away urinary salts and proteins[5]. Post-hydrolysis, the liberated (unconjugated) Phase I Furazadrol becomes highly lipophilic. At this stage, LLE using tert-butyl methyl ether (TBME) selectively pulls the target analyte into the organic layer, leaving the hydrolytic enzymes and buffer salts behind[6].
Quantitative Performance Metrics
To guide your method development, the following table synthesizes expected performance metrics across different extraction phases and analytical platforms based on established anti-doping literature.
| Extraction Phase / Platform | Target Analyte State | Matrix Effect Removal | Recovery Rate | Typical LOD |
| SPE (Bond Elut C18) | Intact Phase II Conjugates | Moderate (Removes salts) | > 90% | N/A (Prep step) |
| LLE (TBME) | Liberated Phase I Steroids | High (Removes enzymes) | > 85% | N/A (Prep step) |
| LC-HRMS (QTOF) | Intact Conjugates / Phase I | N/A | N/A | 0.5 - 2.0 ng/mL |
| GC-MS/MS | Phase I (TMS Derivatized) | N/A | N/A | 1.0 - 3.0 ng/mL |
Self-Validating Experimental Protocol: Tandem SPE-LLE
A protocol is only as reliable as its internal controls. To ensure trustworthiness, the following methodology is designed as a self-validating system . By spiking the biological matrix with an endogenous conjugated standard prior to the SPE step, we quantitatively verify both the SPE retention of polar conjugates and the subsequent enzymatic cleavage efficiency in a single analytical run[6].
Step 1: Matrix Preparation & Internal Standard Spiking
-
Aliquot 2.0 mL of the biological matrix (urine or plasma) into a clean glass centrifuge tube.
-
Self-Validation Step: Spike the sample with 50 µL of Epiandrosterone-glucuronide (EpiA-glucuronide) internal standard (e.g., 20 ng/µL)[6].
-
Causality: EpiA-glucuronide acts as a surrogate for Furazadrol conjugates. If the final chromatogram shows a strong EpiA peak, it proves that both the SPE cartridge successfully retained polar glucuronides and the E. coli enzyme successfully cleaved the conjugate bond.
-
Step 2: Solid-Phase Extraction (SPE) Clean-up
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade water[6].
-
Load the spiked matrix onto the cartridge at a flow rate of 1 mL/min.
-
Wash the cartridge with 2 mL of water to elute hydrophilic matrix interferences (salts, urea).
-
Elute the retained steroid conjugates using 2 mL of MeOH. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[6].
Step 3: Dual Enzymatic Hydrolysis
-
Reconstitute the dried extract in 1 mL of sodium phosphate buffer (0.2 M, pH 7.0)[6].
-
Add 50 µL of E. coli β-glucuronidase and 50 µL of Pseudomonas aeruginosa arylsulfatase (PaS)[1][3].
-
Incubate the mixture at 50°C for 2 hours.
-
Causality: This specific temperature and buffer pH optimize the kinetic activity of both enzymes, ensuring complete liberation of Furazadrol from its 17-sulfate and 17-glucuronide forms[1].
-
Step 4: Liquid-Liquid Extraction (LLE)
-
Cool the hydrolysate to room temperature.
-
Add 5 mL of tert-butyl methyl ether (TBME) to the tube[6].
-
Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.
-
Transfer the upper organic layer (containing the unconjugated Furazadrol and EpiA) to a clean glass vial and evaporate to dryness under nitrogen.
Step 5: Platform-Specific Preparation
-
For LC-HRMS (QTOF): Reconstitute the dried residue in 100 µL of initial mobile phase (e.g., 95:5 H2O:Acetonitrile with 0.1% formic acid)[5].
-
For GC-MS/MS: Add 50 µL of MSTFA/NH4I/DTE (1000:2:4 v/w/w) and heat at 60°C for 15 minutes to form trimethylsilyl (TMS) derivatives[7]. Causality: Furazadrol contains a 17β-hydroxyl group that must be derivatized to increase volatility and thermal stability for gas chromatography[7].
References
-
In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses - PubMed Source: nih.gov URL:[Link]
-
In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses - ResearchGate Source: researchgate.net URL: [Link]
-
A review of designer anabolic steroids in equine sports Source: scispace.com URL:[Link]
-
The in vivo metabolism of Furazadrol in greyhounds Source: researchgate.net URL:[Link]
-
Urine Testing for Designer Steroids by Liquid Chromatography With Androgen Bioassay Detection and Electrospray Quadrupole Time-Of-Flight Mass Spectrometry Identification Source: nih.gov URL:[Link]
-
Improving detection of anabolic steroids: new screening based on the direct analysis of phase II metabolites using LC-Q-HRMS Source: wada-ama.org URL:[Link]
-
Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry Source: nih.gov URL:[Link]
Sources
- 1. In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving detection of anabolic steroids: new screening based on the direct analysis of phase II metabolites using LC-Q-HRMS | World Anti Doping Agency [wada-ama.org]
- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected metabolites in Furazadrol in vivo studies
Welcome to the technical support center for researchers engaged in in vivo studies of Furazadrol. This guide is designed to serve as a primary resource for troubleshooting and interpreting unexpected findings, particularly the emergence of uncharacterized metabolites. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower your research decisions.
Introduction to Furazadrol Metabolism
Furazadrol ([1′,2′]isoxazolo[4′,5′:2,3]-5α-androstan-17β-ol) is a designer anabolic androgenic steroid (AAS) notable for the isoxazole group fused to its A-ring. This structural feature is intended to enhance metabolic stability and anabolic activity[1][2]. While this modification provides some resistance to typical metabolic pathways, the compound still undergoes extensive biotransformation in vivo. Understanding the expected metabolic profile is the first step in identifying and troubleshooting unexpected results.
Expected Metabolites of Furazadrol
In vivo studies, primarily in equine and canine models, have identified several key phase I and phase II metabolites. The primary routes of metabolism involve hydroxylation, oxidation, and epimerization, followed by conjugation with glucuronic acid or sulfate for excretion[1][2][3].
| Metabolite Class | Specific Metabolites Identified | Conjugation Status | Reference |
| Parent Drug & Isomer | Furazadrol, Isofrazadrol | Glucuronide, Sulfate | [1][3] |
| Epimerization | Epifurazadrol | Glucuronide, Sulfate | [1] |
| Hydroxylation | 4α-hydroxyfurazadrol, 4β-hydroxyfurazadrol, 16β-hydroxyfurazadrol | Glucuronide | [3] |
| Oxidation | 16α-hydroxy oxidised furazadrol, 16β-hydroxy oxidised furazadrol | Glucuronide | [3] |
| Combined | Hydroxylated and oxidised furazadrol | Glucuronide, Sulfate | [1] |
Troubleshooting & FAQ: Unexpected Metabolites
This section addresses common questions and issues that arise when unexpected analytical signals appear during Furazadrol metabolism studies.
Q1: I've detected a peak that doesn't match any known Furazadrol metabolites. What are the primary possibilities?
Caption: Initial troubleshooting decision tree.
Analytical & Instrumental Issues
Q2: How can I determine if my unexpected peak is from instrument contamination or background noise?
Instrument-related artifacts are a common source of confusion.
-
Causality: Contaminants can originate from previous analyses (carryover), solvents, gas lines, or plasticware (e.g., phthalates)[4][5]. Septa bleed in GC-MS systems can introduce siloxane peaks[4].
-
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject the mobile phase or derivatization solvent directly. The presence of the peak in the blank strongly suggests it's a contaminant from the solvent or system[6].
-
Review Previous Runs: Check chromatograms from unrelated experiments. A recurring peak at the same retention time points to persistent system contamination.
-
Check for Characteristic Ions: Contaminants often have known mass spectra. For example, siloxanes from GC septa bleed show characteristic repeating ions (m/z 73, 147, 207, 281)[4].
-
Perform System Washes: Follow manufacturer guidelines to clean the injector, source, and column to see if the peak intensity decreases or disappears[5].
-
Q3: My mass accuracy seems off, or peaks are broad and splitting. Could this create "unexpected" metabolites?
Poor instrument performance can distort real signals into what appear to be new compounds.
-
Causality: Inaccurate mass assignment can be due to a lapsed calibration or temperature fluctuations affecting the analyzer. Peak splitting and broadening can result from column degradation, sample matrix effects, or suboptimal ionization conditions[7].
-
Troubleshooting Steps:
-
Recalibrate the Mass Spectrometer: Always perform a mass calibration before a sample batch run using the manufacturer's recommended standards to ensure mass accuracy[6][7].
-
Run a System Suitability Standard: Analyze a known standard (e.g., a commercially available steroid) to verify retention time, peak shape, and signal intensity. This helps diagnose issues with the column or mobile phase.
-
Check Sample Preparation: Highly concentrated or "dirty" samples can overload the column and ion source. Dilute the sample or improve the clean-up step.
-
Sample Preparation Artifacts
Q4: My enzymatic hydrolysis seems inefficient. Could this lead to unexpected peaks?
Yes, incomplete or variable hydrolysis is a major source of unexpected findings.
-
Causality: Most steroids are excreted as glucuronide or sulfate conjugates and require enzymatic hydrolysis to cleave these groups before analysis by GC-MS or some LC-MS methods[8][9]. The efficiency of this process is highly dependent on the enzyme source, pH, temperature, and incubation time[10].
-
Enzymes from Helix pomatia are commonly used but can have batch-to-batch variability[11].
-
Some enzymes are more effective at cleaving glucuronides, while others are better for sulfates. Studies have shown that even with hydrolysis, some steroid monosulfates and disulfates can remain largely intact[12].
-
-
Troubleshooting Steps:
-
Validate Hydrolysis Efficiency: Spike a control urine sample with a known steroid conjugate (e.g., testosterone glucuronide) and measure the recovery of the free steroid.
-
Analyze Intact Conjugates: Use an LC-MS/MS method that can detect both the free (hydrolyzed) steroid and the intact glucuronide and sulfate conjugates. This allows you to directly quantify hydrolysis efficiency and can even reveal that your "unexpected peak" is simply an incompletely hydrolyzed known metabolite[13].
-
Optimize Conditions: Experimentally determine the optimal pH, temperature, and incubation time for your specific enzyme batch, as described by methodologies using response surface modeling[10].
-
Caption: Key failure points in the sample preparation workflow.
Q5: Could my solid-phase extraction (SPE) protocol be the problem?
Absolutely. SPE is a critical clean-up step, but if not optimized, it can lead to poor recovery of certain metabolites.
-
Causality: Steroid metabolites have a wide range of polarities. An SPE protocol optimized for the parent drug might not efficiently retain or elute a more polar, hydroxylated metabolite.
-
Troubleshooting Steps:
-
Test Different Sorbents: While C18 is common, other sorbents (like mixed-mode cation exchange) may be more suitable for your metabolites of interest.
-
Optimize Wash/Elution Solvents: Systematically vary the solvent strength of your wash and elution steps to ensure you are not losing your compound of interest during the wash or failing to elute it from the cartridge.
-
Check Recovery: Spike a blank matrix with a synthesized standard of the suspected metabolite (if available) before and after the SPE step to calculate the recovery rate.
-
Q6: I'm using GC-MS. Can the derivatization step create unexpected peaks?
Yes, derivatization is a common source of artifacts in GC-MS analysis of steroids.
-
Causality: Silylation (e.g., using MSTFA) is used to make steroids volatile for GC analysis[9]. However, incomplete derivatization can lead to multiple peaks for a single compound (e.g., mono-silylated and di-silylated forms). The high temperatures of the GC inlet can also cause degradation of thermally labile metabolites.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure your sample is completely dry before adding the reagent and optimize the reaction time and temperature.
-
Use a Different Technique: Analyze the underivatized sample using LC-MS. LC-MS is advantageous for analyzing steroid metabolites as it often doesn't require derivatization, simplifying sample prep and avoiding these artifacts[14].
-
Novel Biological Pathways
Q7: I've ruled out analytical and sample prep errors. Could gut bacteria be responsible for these new metabolites?
This is a highly plausible and scientifically important possibility. The gut microbiome is increasingly recognized as a major factor in drug and steroid metabolism[15][16].
-
Causality: Gut bacteria possess a vast array of enzymes, such as reductases and dehydrogenases, that can perform chemical transformations not typically seen in host (e.g., liver) metabolism[17][18]. For instance, gut microbes like Clostridium steroidoreducens have been shown to inactivate steroid hormones[17][19]. This could lead to novel reduced or dehydrogenated forms of Furazadrol.
-
Investigative Steps:
-
Compare in vivo vs. in vitro data: Compare your in vivo results with metabolites generated from in vitro incubations using liver microsomes or hepatocytes. Metabolites present in vivo but absent in vitro are strong candidates for being products of the gut microbiome[1].
-
Fecal Slurry Incubations: Incubate Furazadrol with a fecal slurry from your animal model ex vivo and analyze the products.
-
Germ-Free Animal Models: If feasible, administering Furazadrol to germ-free animals and comparing their metabolic profile to conventional animals can provide definitive proof of the microbiome's contribution.
-
Q8: Could this be a previously unknown mammalian metabolic pathway?
Yes. While major pathways are known, minor or novel biotransformations are always possible.
-
Causality: Standard Phase I (oxidation, reduction, hydrolysis via CYP enzymes) and Phase II (conjugation) pathways are well-documented for steroids[20]. However, less common pathways exist. For example, conjugation with cysteine has been identified as a novel metabolic route for testosterone and other steroids, involving a 6,7-dehydrogenation step[21][22]. It is conceivable that Furazadrol could undergo similar non-canonical transformations.
-
Investigative Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-TOF-MS or Orbitrap-MS to obtain a highly accurate mass measurement of the unknown metabolite[8]. This allows you to predict a molecular formula, which is the first step in structural elucidation.
-
Tandem MS (MS/MS): Fragment the unknown metabolite in the mass spectrometer. The fragmentation pattern provides clues about its chemical structure (e.g., loss of a hydroxyl group, cleavage of a specific ring).
-
NMR Spectroscopy: If the metabolite can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) is the gold standard for definitively determining its chemical structure[14].
-
Chemical Synthesis: Once a putative structure is determined, synthesizing the proposed metabolite and comparing its chromatographic and spectral properties to the unknown peak provides ultimate confirmation[23].
-
Experimental Protocols
Protocol 1: Optimized Enzymatic Hydrolysis of Urinary Steroid Conjugates
This protocol is designed to maximize the cleavage of both glucuronide and sulfate conjugates.
-
Sample Preparation: Centrifuge 2 mL of urine at 2,000 x g for 10 minutes to pellet any sediment.
-
Buffering: Transfer 1 mL of the supernatant to a clean glass tube. Add 1 mL of 0.1 M acetate buffer (pH 5.2).
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated steroid) to correct for extraction variability.
-
Enzyme Addition: Add 50 µL of a high-purity β-glucuronidase/arylsulfatase enzyme preparation (e.g., from Abalone entrails, known for broad specificity[10]).
-
Incubation: Cap the tube, vortex gently, and incubate in a water bath at 42-50°C for 3-4 hours. Note: Optimal time and temperature should be validated for each enzyme batch as per Q4[10]. Some protocols may require overnight incubation, but shorter times with ultrasound assistance have also been reported[24].
-
Reaction Termination: Stop the reaction by adding 200 µL of 1 M sodium hydroxide (NaOH), which will also raise the pH for the subsequent extraction step.
-
Control Samples:
-
Negative Control: Prepare a sample without adding the enzyme to check for the presence of free metabolites in the original urine.
-
Positive Control: Prepare a blank urine sample spiked with a known steroid conjugate (e.g., testosterone-glucuronide) and process it alongside the test samples to verify enzyme activity.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Metabolites
-
Sample Alkalinization: Ensure the pH of the hydrolyzed sample from Protocol 1 is ~9-10.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., tert-Butyl methyl ether or a 4:1 mixture of hexane:ethyl acetate) to the tube.
-
Mixing: Cap and vortex vigorously for 1 minute, then gently rock for 15 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of methanol:water for LC-MS or the derivatization agent for GC-MS).
References
-
McLeod, M. D., et al. (2016). In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Fabregat, A., et al. (2013). Detection, synthesis and characterization of metabolites of steroid hormones conjugated with cysteine. Steroids. [Link]
-
Jacoby, C., et al. (2026). Some gut bacteria may reduce steroid hormone activity. MicrobiomePost. [Link]
-
Iqbal, M. F., et al. (2021). Relationship between gut microbiota and host-metabolism: Emphasis on hormones related to reproductive function. Animal Nutrition. [Link]
-
Dodsworth, C. J., & G. F. (1956). The enzymic hydrolysis of steroid conjugates. 2. Hydrolysis of steroid conjugates in urine. Biochemical Journal. [Link]
-
McLeod, M. D., et al. (2016). In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. ResearchGate. [Link]
-
Wood, M. (2025). Researchers find gut microbes that could affect how the body controls inflammation. UChicago Medicine. [Link]
-
Idkowiak, J., et al. (2019). Steroid deconjugation by helix pomatia – can we overcome snail speed?. Endocrine Abstracts. [Link]
-
MicrobiomePost. (2026). Short-term steroid use may affect metabolism and immunity by reshaping gut bacteria. MicrobiomePost. [Link]
-
Neng, N., & Fernandes, A. M. (2013). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. Analytical and Bioanalytical Chemistry. [Link]
-
Vogg, N., et al. (2025). An untargeted metabolomics approach to evaluate enzymatically deconjugated steroids and intact steroid conjugates in urine as diagnostic biomarkers for adrenal tumors. Clinical Chemistry and Laboratory Medicine. [Link]
-
González-Hernández, C., et al. (2014). Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine. Analyst. [Link]
-
Vine, J. H., et al. (2014). The in vivo metabolism of Furazadrol in greyhounds. Drug Test Anal. [Link]
-
Vroomen, L. H. M. (1987). In vivo and in vitro metabolic studies of furazolidone. Wageningen University & Research. [Link]
-
Kubica, P., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules. [Link]
-
Fabregat, A., et al. (2013). Detection, synthesis and characterization of metabolites of steroid hormones conjugated with cysteine. ResearchGate. [Link]
-
Le Bizec, B., et al. (2000). Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology. The Analyst. [Link]
-
Ly, L. K., et al. (2024). Gut Bacteria Encode Reductases that Biotransform Steroid Hormones. bioRxiv. [Link]
-
Labinsights. (2023). Detailed Introduction to Steroids Analysis. [Link]
-
Waters Corporation. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS. [Link]
-
Ali, B. H., et al. (1996). The effect of furazolidone and furaltadone on drug metabolism in rats. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Patt, M., et al. (2025). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. International Journal of Molecular Sciences. [Link]
-
Britannica. (2026). Steroid - Isolation, Extraction, Purification. [Link]
-
Mark, P. J., et al. (2019). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Schumacher, M., et al. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Journal of Neurochemistry. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS Methods for Furazadrol Detection
Executive Summary
The detection of designer anabolic androgenic steroids, such as Furazadrol, presents a significant analytical challenge in anti-doping and forensic toxicology. This guide provides an in-depth, objective comparison of the two cornerstone analytical platforms used for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, experimental workflows, and performance characteristics of each technique, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine robust analytical strategies for steroid detection, grounded in the principles of scientific integrity and self-validating protocols.
The Analytical Challenge: Understanding Furazadrol
Furazadrol ([1′,2′]isoxazolo[4′,5′:2,3]-5α-androstan-17β-ol) is a synthetic anabolic steroid characterized by an isoxazole ring fused to the A-ring of the androstane skeleton.[1][2] This modification enhances its metabolic stability and anabolic activity, making it a substance of concern for anti-doping agencies.[1][3] In the body, Furazadrol is not excreted unchanged. Instead, it undergoes extensive Phase I (e.g., hydroxylation) and Phase II metabolism, where it is conjugated with glucuronic acid or sulfate groups to increase its water solubility for excretion.[1][3][4] The primary analytical targets in urine are therefore these conjugated metabolites.[1][3] A successful detection method must be able to:
-
Effectively cleave these conjugates to release the parent metabolite (aglycone).
-
Isolate the target analytes from a complex biological matrix (urine).
-
Detect and identify the analytes with extremely high sensitivity and specificity, in accordance with World Anti-Doping Agency (WADA) standards.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
For decades, GC-MS has been the benchmark for steroid confirmation in anti-doping laboratories.[7] Its high chromatographic resolution and the generation of reproducible, library-searchable mass spectra following electron ionization (EI) provide a high degree of confidence in compound identification.[7][8]
Causality of the GC-MS Workflow
The primary limitation of GC is that it requires analytes to be volatile and thermally stable. Steroids, with their polar hydroxyl and keto functional groups, are not inherently suitable for GC analysis.[9][10] The entire sample preparation protocol is therefore designed to overcome this fundamental challenge.
-
Enzymatic Hydrolysis: The first crucial step is deconjugation. Urine samples are treated with β-glucuronidase and arylsulfatase enzymes to cleave the glucuronide and sulfate bonds, releasing the Phase I metabolites.[8][11] This step is essential because the conjugated steroids are highly polar and not volatile enough for GC analysis.
-
Extraction: The now-unconjugated, more lipophilic steroids are extracted from the aqueous urine matrix. This is typically achieved through liquid-liquid extraction (LLE) with a solvent like diethyl ether or through solid-phase extraction (SPE) using a C18 or similar cartridge.[7][11][12] This step cleans the sample and concentrates the analytes.
-
Derivatization: This is the most critical step for GC-MS analysis of steroids.[9] The free hydroxyl and keto groups are chemically modified to make the molecule volatile and prevent degradation at the high temperatures of the GC inlet and column.[10] The most common method is silylation, which replaces the active protons on hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[12] A typical reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent.[12][13][14] This process decreases the polarity and increases the thermal stability of the analyte, allowing it to traverse the GC column.
Experimental Protocol: GC-MS Analysis of Furazadrol
-
Sample Preparation:
-
To 2 mL of urine, add an appropriate internal standard (e.g., methyltestosterone).
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 55°C for 3 hours to ensure complete hydrolysis.[8]
-
Perform a liquid-liquid extraction with 5 mL of diethyl ether.
-
Vortex, centrifuge, and transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[13]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a capillary column (e.g., HP-5MS, 30m x 0.25mm). Employ a temperature program starting at 180°C, ramping to 300°C to separate the analytes.
-
MS Conditions: Operate in either full scan mode to acquire complete mass spectra for library matching or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions of the Furazadrol-TMS derivative.[11]
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS detection of Furazadrol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Challenger
LC-MS/MS has become an indispensable tool in modern anti-doping analysis, often used for initial screening due to its high throughput and sensitivity.[7][15][16] It analyzes compounds in the liquid phase, obviating the need for the analyte to be volatile.
Causality of the LC-MS/MS Workflow
The key advantage of LC-MS is the elimination of the derivatization step.[9][17] This dramatically simplifies and shortens the sample preparation process.
-
Enzymatic Hydrolysis & Extraction: Similar to the GC-MS workflow, hydrolysis and extraction (SPE or LLE) are performed to deconjugate and clean up the sample.[7][18][19]
-
LC Separation: The extracted residue is redissolved in a mobile phase-compatible solvent and injected into the LC system. A reversed-phase C18 column is typically used to separate the steroids based on their polarity.[18][19]
-
Ionization & MS/MS Detection: The column effluent enters an atmospheric pressure ionization source, most commonly Electrospray Ionization (ESI), which generates protonated molecules [M+H]⁺ in the gas phase.[7][18] These ions are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the specific precursor ion for Furazadrol, which is then fragmented in a collision cell. The third quadrupole selects specific, characteristic product ions for detection. This precursor-to-product transition is highly specific and provides excellent sensitivity even in complex matrices.[7][20]
Experimental Protocol: LC-MS/MS Analysis of Furazadrol
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis as described in the GC-MS protocol.
-
Conduct solid-phase extraction (SPE) using a C18 cartridge to extract the analytes and clean the sample.[7][19]
-
Evaporate the eluate to dryness.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., methanol/water mixture).[18]
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions: Use a C18 column (e.g., 100 x 2.1 mm) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile or methanol.[18] A typical run time is significantly shorter than GC-MS.[7]
-
MS/MS Conditions: Operate the mass spectrometer in positive ESI mode. Develop an MRM method by identifying the precursor ion ([M+H]⁺) for the target Furazadrol metabolite and optimizing collision energy to produce at least two specific product ions for confident identification and quantification.[16]
-
Visualizing the LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS detection of Furazadrol.
Head-to-Head Comparison and Cross-Validation Strategy
The choice between GC-MS and LC-MS/MS depends on the specific goals of the laboratory, such as throughput requirements, the need for confirmatory analysis, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Sample Preparation | Complex and lengthy due to mandatory derivatization step.[7] | Simpler and faster; derivatization is generally not required.[7][9][17] | GC requires volatile analytes, necessitating chemical modification. LC separates analytes in the liquid phase, bypassing this need. |
| Throughput | Lower, due to long sample prep and GC run times (~30-90 min).[7][21] | Higher, suitable for large sample batches due to faster prep and shorter run times (~10-25 min).[7][16] | The elimination of the derivatization step and the use of modern UHPLC systems significantly reduce analysis time for LC-MS/MS. |
| Specificity/Selectivity | Good, especially with high-resolution MS. Full scan provides structural info. | Excellent, particularly in MRM mode which minimizes matrix interference.[7][20] | The precursor-product ion transition monitoring in MS/MS is exceptionally specific, filtering out background noise more effectively than a single stage of MS. |
| Sensitivity | Generally very good, with LODs in the low ng/mL range.[12][22] | Often more sensitive for many steroids, with potential for sub-ng/mL LODs.[15][16] | ESI can be a more efficient ionization process for certain steroid structures than EI, and MRM detection significantly improves the signal-to-noise ratio. |
| Robustness | Well-established and highly robust methods. Prone to issues with derivatization consistency and inlet contamination. | Robust, but can be susceptible to matrix effects (ion suppression/enhancement) at the ESI source.[23][24] | Matrix effects in LC-MS/MS require careful method development and the use of isotopically labeled internal standards to mitigate. |
| Confirmation Standard | Considered the "gold standard" for confirmation due to library-searchable EI spectra.[7] | Widely accepted for confirmation, but MRM provides less structural information than a full scan EI spectrum. | WADA accepts both techniques for confirmation, provided stringent identification criteria are met.[5][25] |
The Role of Cross-Validation
Cross-validation is the process of ensuring that data from two different analytical methods are comparable.[26] In the context of Furazadrol detection, a laboratory might use both GC-MS and LC-MS/MS in a complementary workflow. For instance, LC-MS/MS is often used as the primary screening tool due to its high throughput.[16] Any presumptive positive findings from the LC-MS/MS screen are then subjected to a confirmatory analysis using a different method, typically GC-MS.[27] This two-tiered approach provides the highest level of analytical confidence:
-
Screening (LC-MS/MS): Rapidly identifies potential positives from a large batch of samples.
-
Confirmation (GC-MS): Provides orthogonal chemistry (different separation and ionization principles) and a definitive, library-matchable spectrum to confirm the identity of the substance beyond any doubt, fulfilling rigorous forensic and anti-doping standards.
Conclusion and Future Perspectives
Both GC-MS and LC-MS/MS are powerful, validated techniques for the detection of Furazadrol and its metabolites. Neither method is universally superior; the choice is application-dependent.
-
LC-MS/MS is the method of choice for high-throughput screening environments where speed, sensitivity, and automation are paramount. Its simplified sample preparation is a significant operational advantage.[7][16]
-
GC-MS remains the unparalleled gold standard for confirmation . Its ability to generate reproducible electron ionization spectra that can be matched against established libraries provides an exceptional level of certainty in identification.[7][8]
The future of steroid analysis will likely involve the continued evolution of both platforms. Advances in high-resolution mass spectrometry (HRMS), such as TOF and Orbitrap, are being applied to both GC and LC, enabling non-targeted screening and retrospective data analysis.[28][29] Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) are emerging that can separate steroid isomers, adding another dimension of analytical specificity.[20] A robust anti-doping strategy will continue to leverage the unique strengths of both GC-MS and LC-MS/MS, using them in a cross-validating, complementary fashion to ensure the highest standards of scientific and forensic integrity.
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McLeod, M. D., et al. (2016, May 30). In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. (n.d.). Oxford Academic. [Link]
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In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. (n.d.). ResearchGate. [Link]
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GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2025, October 13). ResearchGate. [Link]
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THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE. (n.d.). CABI Digital Library. [Link]
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Direct urinalysis of steroids. (n.d.). World Anti Doping Agency (WADA). [Link]
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Eklund, B., et al. (2014, August 7). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology. [Link]
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Marcos, J., & Pozo, O. J. (2015, October 19). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis. [Link]
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WADA Technical Document – TD2019IRMS. (2019, March 1). World Anti Doping Agency (WADA). [Link]
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The in vivo metabolism of Furazadrol in greyhounds. (n.d.). ResearchGate. [Link]
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Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. (2015, October). ResearchGate. [Link]
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Botana, M., et al. (2015, November 13). Analytical Strategies for Doping Control Purposes: Needs, Challenges, and Perspectives. Analytical Chemistry. [Link]
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Enhancing the Performance of Analytical Methods to Combat Doping in Sport. (2026, March 10). Spectroscopy Online. [Link]
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Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025, June 9). Frontiers in Chemistry. [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). Metabolites. [Link]
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Comparative Metabolism of Furazadrol and Stanozolol: A Technical Guide for Drug Development and Anti-Doping Analysis
As designer anabolic-androgenic steroids (AAS) evolve, understanding the metabolic fate of heterocyclic structural modifications is critical for pharmacokinetic modeling and forensic detection. Stanozolol and Furazadrol represent two distinct approaches to steroidal A-ring modification. While Stanozolol utilizes a pyrazole ring and 17α-alkylation to achieve oral bioavailability[1], Furazadrol employs an isoxazole ring to impart metabolic stability without the hepatotoxic 17α-methyl group[2].
This guide provides an objective, data-driven comparison of their biotransformation pathways, excretion profiles, and the validated analytical methodologies required for their isolation and quantification.
Structural Divergence and Pharmacokinetic Implications
The metabolic trajectories of both compounds are fundamentally dictated by their A-ring heterocycles.
-
Stanozolol (17α-methyl-17β-hydroxy-5α-androst-2-eno[3,2-c]pyrazole): The presence of the 17α-methyl group sterically hinders first-pass hepatic metabolism, resulting in high oral bioavailability but significant hepatotoxicity[1]. The pyrazole ring is the primary site for Phase I oxidation.
-
Furazadrol ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol): Lacking the 17α-alkyl group, Furazadrol relies entirely on its fused isoxazole ring to resist rapid degradation[2]. This structural choice shifts the primary sites of Phase I metabolism away from the D-ring and toward the steroidal backbone.
Comparative Metabolic Pathways
Both compounds undergo extensive Phase I hydroxylation catalyzed by Cytochrome P450 enzymes, followed by Phase II conjugation via UDP-glucuronosyltransferases (UGTs).
For Stanozolol, Phase I metabolism yields highly specific hydroxylated metabolites, predominantly at the C-3' position of the pyrazole ring, and at the C-4β, C-16α, and C-16β positions of the steroid nucleus[3]. Less than 5% of these metabolites are excreted in their unconjugated forms[3].
Furazadrol undergoes parallel but distinct biotransformations. In vivo mammalian models demonstrate that Furazadrol is metabolized into isofurazadrol (IF), 4α-hydroxyfurazadrol, and 16α-hydroxy oxidised furazadrol[4]. Similar to Stanozolol, Phase II metabolism is overwhelmingly dominated by glucuronidation, with negligible sulfation observed in urinary excretion profiles[4],[5].
Caption: Comparative Phase I and Phase II metabolic pathways of Stanozolol and Furazadrol.
Quantitative Metabolite Profiling
The table below synthesizes the quantitative excretion data and detection parameters for both compounds. Because Furazadrol is a designer steroid, its pharmacokinetic data is primarily derived from controlled in vivo equine and canine administration studies[2],[5], whereas Stanozolol data is well-documented in human clinical and anti-doping literature[1],[6].
| Parameter | Stanozolol | Furazadrol |
| Primary Phase I Metabolites | 3'-hydroxystanozolol, 16β-hydroxystanozolol, 4β-hydroxystanozolol[3] | 4α-hydroxyfurazadrol, 16α-hydroxy oxidised furazadrol, isofurazadrol[4] |
| Primary Phase II Conjugation | Glucuronide (>95%)[3] | Glucuronide (>95%)[4] |
| Peak Excretion Window | 9-24 hours (Route dependent)[1] | 4-8 hours (Mammalian model)[5] |
| Terminal Detection Window | Up to 28 days post-administration[6] | Up to 36 hours post-administration[5] |
| Estimated Limit of Detection (LOD) | ~0.02 ng/mL (via LC-OrbiTrap MS)[6] | ~0.2 ng/mL (via LC-ESI-MS/MS)[5] |
Validated Analytical Methodologies
Historically, steroid analysis relied on Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. However, the heterocyclic A-rings of both Stanozolol and Furazadrol present severe derivatization challenges, often yielding multiple tautomeric artifacts that dilute signal intensity[7].
To ensure analytical trustworthiness, modern protocols utilize Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The basic nitrogen atoms within the pyrazole and isoxazole rings are highly susceptible to protonation ( [M+H]+ ) in positive ESI mode, offering superior ionization efficiency without the need for derivatization.
Self-Validating LC-MS/MS Protocol for Heterocyclic Steroids
The following protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards and highly specific enzymatic cleavage, the workflow controls for matrix effects and prevents artifact generation.
Step 1: Sample Aliquoting and Internal Standardization
-
Action: Spike 2.0 mL of the urine sample with a deuterated internal standard (e.g., Stanozolol-d3, 10 ng/mL).
-
Causality: The internal standard perfectly mimics the extraction recovery and ionization suppression/enhancement of the target analytes, ensuring that the final quantification is absolute and matrix-independent.
Step 2: Solid-Phase Extraction (SPE) Clean-up
-
Action: Pass the sample through a pre-conditioned mixed-mode polymeric SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream.
-
Causality: Urine contains high concentrations of salts, urea, and polar endogenous compounds that cause severe ion suppression in the MS source. SPE isolates the steroidal conjugates based on hydrophobicity.
Step 3: Highly Specific Enzymatic Hydrolysis
-
Action: Reconstitute the residue in 1.0 mL of sodium phosphate buffer (0.1 M, pH 6.8). Add 50 µL of purified Escherichia coli β-glucuronidase and incubate at 50°C for 1.5 hours[4],[5].
-
Causality: We specifically select E. coli-derived enzyme over Helix pomatia extracts. H. pomatia contains inherent sulfatase and dehydrogenase activity, which can induce unintended structural conversions of the steroid nucleus. The E. coli enzyme ensures highly specific cleavage of the glucuronic acid moiety, preserving the true Phase I oxidized metabolites for accurate structural elucidation[2].
Step 4: Liquid-Liquid Extraction (LLE)
-
Action: Adjust the pH to 9.6 using potassium carbonate buffer. Extract the liberated Phase I metabolites using 5.0 mL of tert-butyl methyl ether (TBME). Centrifuge, isolate the organic layer, and evaporate to dryness.
-
Causality: The alkaline pH ensures the basic nitrogen atoms in the heterocycles remain unprotonated (neutral), maximizing their partition coefficient into the organic TBME layer while leaving acidic interferences in the aqueous phase.
Step 5: LC-ESI-MS/MS Analysis
-
Action: Reconstitute in 100 µL of initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Inject 10 µL onto a C18 reversed-phase column. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).
-
Causality: Formic acid facilitates the protonation of the pyrazole/isoxazole rings. MRM transitions (e.g., targeting the specific fragmentation of the A-ring heterocycle) provide the highest signal-to-noise ratio, enabling the sub-ng/mL detection limits required for anti-doping compliance[6],[5].
Caption: Self-validating LC-ESI-MS/MS analytical workflow for heterocyclic steroid metabolites.
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Stanozolol - Wikipedia Source: Wikipedia URL:[Link]
-
Metabolism of stanozolol: Identification and synthesis of urinary metabolites Source: ScienceOpen URL:[Link]
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Stanozolol - new aspects of metabolism, sample preparation and analytical methodology Source: German Sport University Cologne (DSHS) URL:[Link]
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The in vivo metabolism of Furazadrol in greyhounds (Full Text) Source: ANU Open Research Repository URL:[Link]
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Establishing Reference Standards for Furazadrol and its Metabolites: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furazadrol, a synthetic anabolic-androgenic steroid (AAS), has been identified in dietary supplements, raising concerns within the anti-doping community.[1][2] The effective detection and unequivocal identification of its use require the availability of high-purity reference standards for both the parent compound and its metabolites. This guide provides a comprehensive overview of the synthesis, purification, and characterization of Furazadrol and its key metabolites, offering a comparative analysis of the analytical techniques essential for their establishment as reference materials. This document is intended to serve as a technical resource for researchers and scientists involved in doping control and drug metabolism studies.
The establishment of certified reference materials is a cornerstone of accurate and reliable analytical testing in anti-doping science.[3] The World Anti-Doping Agency (WADA) has established stringent guidelines for the validation of analytical methods and the reporting of adverse analytical findings, which necessitate the use of well-characterized reference standards.[4][5][6][7] This guide will adhere to these principles, providing a scientifically rigorous framework for the production and validation of Furazadrol and its metabolite reference standards.
Metabolic Pathways of Furazadrol
Understanding the metabolic fate of Furazadrol is critical for identifying the most relevant target analytes for doping control. In vivo and in vitro studies have shown that Furazadrol undergoes extensive phase I and phase II metabolism.[1][2] The primary metabolic transformations include hydroxylation and oxidation of the steroid core, followed by conjugation with glucuronic acid or sulfate.
Caption: Generalized metabolic pathway of Furazadrol.
Synthesis of Furazadrol and its Metabolite Reference Standards
The chemical synthesis of Furazadrol and its metabolites is a prerequisite for their availability as reference materials. The following protocols are based on established synthetic routes for anabolic steroids and their derivatives.[1]
Experimental Protocol: Synthesis of 4α-hydroxyfurazadrol
This protocol outlines a multi-step synthesis starting from a suitable steroid precursor.
-
Step 1: Isoxazole Formation: React the steroid precursor with an appropriate reagent to form the furazan ring fused to the A-ring of the steroid nucleus.
-
Step 2: Hydroboration-Oxidation: Introduce a hydroxyl group at the 4α-position via a hydroboration-oxidation reaction. This step is crucial for generating the specific stereoisomer.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the high-purity 4α-hydroxyfurazadrol.
Experimental Protocol: Synthesis of 16-hydroxylated Metabolites
The synthesis of 16-hydroxylated metabolites often involves the use of a suitable enol acetate intermediate.[1]
-
Step 1: Enol Acetate Formation: Prepare the enol acetate of an oxidized Furazadrol precursor.
-
Step 2: Acetoxylation: Introduce an acetoxy group at the 16β-position using a reagent such as lead(IV) acetate.
-
Step 3: Reduction: Reduce the acetoxy group and any other carbonyl groups to hydroxyl groups using a reducing agent like lithium aluminum hydride to yield the desired 16-hydroxylated metabolite.
-
Purification: Purify the final product using chromatographic techniques.
Purification and Characterization of Reference Standards
The purity and identity of the synthesized compounds must be rigorously established. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of steroids.[8][9][10]
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is typically used for steroid separations.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is commonly employed.
-
Detection: UV detection is suitable for steroids with a chromophore.
-
Fraction Collection: Collect the fractions corresponding to the main peak for further analysis.
Caption: Workflow for the purification and establishment of a reference standard.
Comparative Analysis of Characterization Techniques
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of Furazadrol and its metabolites.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for steroid analysis in anti-doping laboratories. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental compositions.
The fragmentation patterns of steroids in MS are highly informative for structural characterization.[11][12][13][14][15] For Furazadrol and its hydroxylated metabolites, key fragmentation pathways involve the cleavage of the steroid backbone and the loss of water from the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.[16][17][18][19] For the characterization of Furazadrol and its metabolites, specific chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are diagnostic.
Table 1: Comparison of Analytical Techniques for the Characterization of Furazadrol and its Metabolites
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity and chromatographic resolution. | Requires derivatization for polar metabolites. |
| LC-MS/MS | Molecular weight, fragmentation pattern, and retention time. | Suitable for polar and non-volatile compounds. | Matrix effects can influence ionization. |
| HRMS | Accurate mass and elemental composition. | High specificity and confidence in identification. | Higher instrument cost. |
| ¹H NMR | Number and connectivity of protons. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS. |
| ¹³C NMR | Number and types of carbon atoms. | Unambiguous carbon skeleton determination. | Low natural abundance of ¹³C results in lower sensitivity. |
WADA Requirements for Reference Material Validation and Data Reporting
WADA has established a comprehensive set of technical documents that outline the requirements for analytical testing and the reporting of results by accredited laboratories.
-
TD2022MRPL (Minimum Required Performance Levels): This document specifies the minimum concentrations at which laboratories must be able to detect prohibited substances.[4]
-
TD2021IDCR (Identification Criteria for Chromatography-Mass Spectrometry): This document details the criteria for the positive identification of a prohibited substance, including requirements for retention time and mass spectral data matching between the analyte in a sample and a reference standard.[5]
-
Laboratory Test Report Guidelines: WADA provides guidelines for the content and format of laboratory test reports for adverse analytical findings.[6][7]
The validation of a reference standard for use in doping control must demonstrate its identity, purity, and stability. This involves a comprehensive characterization using multiple analytical techniques, as outlined in this guide.
Conclusion
The establishment of high-purity, well-characterized reference standards for Furazadrol and its metabolites is essential for maintaining the integrity of anti-doping programs. This guide has provided a framework for the synthesis, purification, and characterization of these compounds, with a focus on scientifically sound methodologies and adherence to international standards. The comparative analysis of analytical techniques highlights the complementary nature of MS and NMR for unambiguous structural elucidation. By following these guidelines, researchers and scientists can contribute to the development of robust and reliable analytical methods for the detection of Furazadrol abuse.
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The in vivo metabolism of Furazadrol in greyhounds - ANU Open Research. (n.d.). Retrieved from [Link]
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WADA Technical Document – TD2022MRPL MINIMUM REQUIRED PERFORMANCE LEVELS AND APPLICABLE MINIMUM REPORTING LEVELS FOR NON-THRES. (2022, January 1). World Anti-Doping Agency. Retrieved from [Link]
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TD2021IDCR. (2020, December 21). World Anti-Doping Agency. Retrieved from [Link]
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GUIDELINE for LABORATORY TEST REPORTS. (n.d.). World Anti-Doping Agency. Retrieved from [Link]
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Biological Activity Comparison of 5-Alpha and 5-Beta Reduced Steroids: A Technical Guide
Executive Summary
The biological fate of steroid hormones—such as testosterone and progesterone—is heavily dictated by their metabolic reduction. The enzymes 5α-reductase and 5β-reductase catalyze the irreversible reduction of the Δ4,5 double bond in parent steroids, producing metabolites with profoundly different three-dimensional geometries. This structural divergence creates a sharp bifurcation in biological activity: 5α-reduced steroids typically act as highly potent agonists at classic nuclear receptors and membrane ion channels, whereas 5β-reduced steroids exhibit negligible nuclear receptor affinity but retain specific non-genomic modulatory roles.
This guide provides an objective, data-driven comparison of 5α- and 5β-reduced steroids, detailing the structural causality behind their receptor affinities, comparative experimental data, and self-validating laboratory protocols for quantifying these differences.
Structural Causality: The A/B Ring Junction
The fundamental difference in biological activity between 5α and 5β steroids stems entirely from stereochemistry.
-
5α-Reduction (Trans Geometry): Reduction by 5α-reductase yields a trans A/B ring junction. This creates a planar, flat molecular structure[1]. This planar geometry is sterically optimal for intercalating into the deep, narrow ligand-binding domains (LBD) of classic nuclear receptors, such as the Androgen Receptor (AR).
-
5β-Reduction (Cis Geometry): Reduction by 5β-reductase yields a cis A/B ring junction. This forces the A-ring into a sharp downward angle (approximately 67 degrees relative to the B-ring)[2]. This highly bent, angular conformation introduces severe steric hindrance, preventing the molecule from fitting into the rigid binding pockets of nuclear transcription factors.
Genomic vs. Non-Genomic Activity Profiles
Genomic Activity: The Androgen Receptor (AR)
The most striking divergence is observed in androgenic signaling. Testosterone is reduced to either 5α-dihydrotestosterone (5α-DHT) or 5β-dihydrotestosterone (5β-DHT).
-
5α-DHT: The planar 5α-DHT is the most potent endogenous androgen, binding to the AR with significantly higher affinity and slower dissociation kinetics than testosterone itself[1].
-
5β-DHT: The bent 5β-DHT is essentially inactive at the AR. Experimental binding assays demonstrate that 5β-DHT possesses approximately 1/190th the binding affinity for the AR compared to testosterone[2]. Consequently, 5β-DHT is often classified as a "prostate-sparing" or inactive androgen in terms of traditional masculinizing effects[2].
Non-Genomic Activity: The GABA-A Receptor
Both 5α- and 5β-reduced metabolites of progesterone and deoxycorticosterone act as neurosteroids, functioning as Positive Allosteric Modulators (PAMs) of the GABA-A receptor[3]. However, stereospecificity heavily influences potency.
-
Allopregnanolone (3α, 5α-THP): The 5α-reduced metabolite is a highly potent and efficacious PAM. In patch-clamp studies of control dentate granule cells, allopregnanolone enhances GABA-evoked chloride currents with an EC50 of approximately 12.9 nM[4].
-
Pregnanolone (3α, 5β-THP): While the 5β-isomer is also active, 5α-reduction generally confers higher potency and efficacy at the GABA-A receptor both in vivo and in vitro[5].
Interestingly, in peripheral tissues, both 5α- and 5β-androgens can exhibit non-genomic effects, such as the epithelium-independent relaxation of airway smooth muscle, where they act via calcium entry blockade rather than classic receptor binding[6].
Pathway Visualization
Figure 1: Divergent biological pathways and receptor targets of 5α- and 5β-reduced steroids.
Quantitative Data Comparison
| Property | 5α-Reduced Steroids | 5β-Reduced Steroids |
| Representative Metabolites | 5α-DHT, Allopregnanolone | 5β-DHT, Pregnanolone |
| A/B Ring Stereochemistry | Trans (Planar geometry) | Cis (Bent geometry, ~67° angle) |
| Genomic Activity (AR Affinity) | Extremely High (Primary androgen) | Negligible (~1/190th of Testosterone) |
| Non-Genomic Activity (GABA-A) | High Potency PAM (EC50 ~12.9 nM) | Moderate Potency PAM (Lower efficacy) |
| Primary Biological Role | Masculinization, Neuroprotection | Bile acid synthesis, Neuromodulation |
Experimental Methodologies
To objectively validate the functional differences between these isomers, the following self-validating protocols are established. These assays are designed with internal controls to ensure causality is accurately mapped to structural geometry.
Protocol 1: Radioligand Binding Assay for Androgen Receptor (AR) Affinity
Objective: Quantify the dissociation constant ( Kd ) and relative binding affinity of 5α-DHT versus 5β-DHT. Causality: By utilizing a radiolabeled competitive ligand, this assay thermodynamically validates the steric exclusion of the bent 5β-isomer from the AR ligand-binding domain.
-
Tissue Preparation: Isolate AR-rich cytosol from rat ventral prostate homogenates. Use a high-molybdate buffer (20 mM sodium molybdate) to stabilize the unliganded AR complex and prevent proteolytic degradation.
-
Incubation: Aliquot cytosolic fractions and incubate with a fixed concentration (1 nM) of [3H] -mibolerone (a synthetic, non-metabolizable AR agonist). Introduce increasing concentrations ( 10−11 to 10−5 M) of cold competitors (5α-DHT or 5β-DHT). Incubate for 18 hours at 4°C to ensure thermodynamic equilibrium is reached without receptor degradation.
-
Separation: Add dextran-coated charcoal (DCC) suspension to the assay tubes to strip unbound steroids. Incubate for 10 minutes, then centrifuge at 10,000 × g for 10 minutes. The AR-bound radioligand remains protected in the supernatant.
-
Quantification: Decant the supernatant into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Validation & Analysis: Plot displacement curves to calculate IC50 values. Convert to Ki using the Cheng-Prusoff equation. A self-validating run will show 5α-DHT displacing [3H] -mibolerone at low nanomolar concentrations, while 5β-DHT will fail to displace the radioligand until micromolar concentrations are reached.
Protocol 2: Whole-Cell Patch-Clamp for GABA-A Receptor Modulation
Objective: Compare the positive allosteric modulation (PAM) efficacy and potency of Allopregnanolone (5α) vs. Pregnanolone (5β). Causality: Voltage-clamp recordings isolate the chloride current ( ICl ) passing through GABA-A receptors, allowing direct, real-time measurement of how A-ring stereochemistry alters channel gating kinetics.
-
Cell Preparation: Acutely isolate dentate granule cells (DGCs) or utilize HEK293 cells transiently transfected with recombinant human GABA-A subunits ( α1β2γ2 ).
-
Recording Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (3–5 MΩ). Fill pipettes with an intracellular solution containing high CsCl (to isolate chloride currents by blocking potassium channels) and Mg-ATP/Na-GTP (to prevent intracellular signaling rundown). Hold the membrane potential at -70 mV.
-
Baseline Establishment: Using a rapid-perfusion system (<10 ms exchange time), apply a sub-maximal concentration of GABA (e.g., EC20 , typically ~2-5 μM) to establish a baseline inward chloride current.
-
Steroid Co-application: Co-apply the GABA EC20 pulse with escalating concentrations (1 nM to 10 μM) of either Allopregnanolone or Pregnanolone. Ensure a 2-minute washout period between applications to prevent receptor desensitization.
-
Validation & Analysis: Measure the peak current amplitude and decay time constant ( τ ). Construct dose-response curves. The system validates itself if the maximum current ( Imax ) achieved by the 5α-isomer significantly exceeds that of the 5β-isomer, confirming the superior allosteric efficacy of the planar structure.
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Neurosteroids and GABA-A Receptor Function Frontiers in Endocrinology (2011). URL:[Link]
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A Framework for Correlating In Vitro and In Vivo Efficacy of Furazadrol: A Comparative Guide
For researchers and drug development professionals in the field of endocrinology and performance enhancement, the robust characterization of novel compounds is paramount. Furazadrol, a designer anabolic-androgenic steroid (AAS), has garnered interest within the fitness and bodybuilding communities for its purported ability to enhance muscle hardness and lean mass with fewer androgenic side effects[1]. However, a significant gap exists in the scientific literature, with a notable lack of direct clinical or preclinical studies validating these claims[1]. Most of the available data focuses on its metabolism for anti-doping purposes rather than its efficacy[2][3][4][5].
This guide provides a comprehensive framework for the systematic evaluation of Furazadrol's efficacy, establishing a critical correlation between in vitro mechanistic data and in vivo functional outcomes. Due to its close structural similarity to the well-characterized AAS, stanozolol, we will use stanozolol as a primary benchmark for comparison throughout this proposed investigational workflow[6][7][8][9]. This document is intended to serve as a methodological guide for researchers aiming to rigorously characterize Furazadrol or similar investigational compounds.
Introduction to Furazadrol
Furazadrol is a synthetic derivative of dihydrotestosterone (DHT), with a furazan ring system fused to the A-ring of the steroid nucleus. This modification is analogous to the pyrazole ring in stanozolol, suggesting a potentially similar pharmacological profile. Anecdotal evidence suggests a favorable anabolic-to-androgenic ratio, a desirable characteristic for therapeutic applications aiming to maximize muscle growth while minimizing masculinizing side effects[10][11]. However, without empirical data, such claims remain speculative. The core objective of the workflow outlined below is to generate the necessary data to substantiate or refute these claims.
In Vitro Characterization: The Mechanistic Foundation
The initial step in characterizing any purported AAS is to determine its interaction with the primary molecular target: the androgen receptor (AR). In vitro assays provide a controlled environment to quantify this interaction and subsequent cellular response.
Androgen Receptor Binding Affinity
The affinity of a compound for the AR is a primary determinant of its potential potency. A competitive binding assay is the gold standard for this measurement.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
-
Preparation of AR Source: Utilize a stable cell line expressing the human androgen receptor (e.g., LNCaP cells) or a purified recombinant human AR protein[12][13][14]. Prepare a cytosolic extract containing the receptor.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-mibolerone ([3H]R1881), as the tracer[15].
-
Competition: Incubate a fixed concentration of the AR preparation and the radioligand with increasing concentrations of unlabeled Furazadrol, stanozolol (comparator), and DHT (positive control).
-
Separation and Detection: Separate receptor-bound from unbound radioligand using a method like hydroxyapatite adsorption[15]. Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Calculate the IC50 (concentration required to displace 50% of the radioligand) and the Ki (inhibition constant) for each compound.
Hypothetical Data Summary: AR Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) vs. DHT |
| DHT | 5 | 100% |
| Stanozolol | 25 | 20% |
| Furazadrol | (Hypothetical) 30 | (Hypothetical) 17% |
This table illustrates how the binding affinity of Furazadrol could be compared to known androgens. A lower IC50 value indicates a higher binding affinity.
Androgen Receptor Transcriptional Activation
Binding to the AR is not sufficient to predict a compound's effect; it must also effectively activate the receptor to initiate downstream gene transcription. An AR transactivation assay measures the ability of a ligand to induce the expression of a reporter gene under the control of an androgen-responsive element (ARE).
Experimental Protocol: AR Transactivation Assay
-
Cell Line: Use a human cell line, such as PC-3 or HepG2, stably co-transfected with a human AR expression vector and a reporter plasmid containing an ARE-driven luciferase or green fluorescent protein (GFP) gene[16][17].
-
Treatment: Culture the cells and treat with a range of concentrations of Furazadrol, stanozolol, and DHT.
-
Reporter Gene Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (luminescence for luciferase, fluorescence for GFP)[18].
-
Data Analysis: Plot the reporter activity against the log concentration of the compound to generate a dose-response curve. Calculate the EC50 (effective concentration for 50% maximal response) and the maximal efficacy (Emax) relative to DHT.
Hypothetical Data Summary: In Vitro AR Activation
| Compound | EC50 (nM) | Emax (% of DHT) |
| DHT | 10 | 100% |
| Stanozolol | 50 | 90% |
| Furazadrol | (Hypothetical) 65 | (Hypothetical) 85% |
This table provides a hypothetical comparison of the functional potency and efficacy of Furazadrol in activating the androgen receptor.
Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of Furazadrol's AR activity.
In Vivo Evaluation: Functional Outcomes
While in vitro data provides a mechanistic snapshot, in vivo studies are essential to understand a compound's effects in a complex biological system, accounting for pharmacokinetics, metabolism, and off-target effects. The classic Hershberger assay in rodents is the standard for differentiating anabolic from androgenic activity.
Experimental Protocol: Modified Hershberger Assay
-
Animal Model: Use juvenile, castrated male rats (orchidectomized) to eliminate the influence of endogenous androgens[19].
-
Dosing: Administer Furazadrol, stanozolol, and testosterone propionate (positive control) at various doses for a set period (e.g., 7-10 days). Include a vehicle control group.
-
Endpoint Collection: At the end of the study, euthanize the animals and carefully dissect and weigh specific muscles and organs.
-
Anabolic activity: Measure the wet weight of the levator ani muscle.
-
Androgenic activity: Measure the wet weight of the seminal vesicles and ventral prostate.
-
-
Data Analysis: Compare the organ weights of the treated groups to the vehicle control group. Plot the dose-response for the anabolic and androgenic effects of each compound. Calculate the anabolic-to-androgenic ratio by dividing the relative increase in levator ani weight by the relative increase in seminal vesicle/prostate weight.
Hypothetical Data Summary: In Vivo Anabolic and Androgenic Potency
| Compound (at a specific dose) | Change in Levator Ani Weight (%) | Change in Seminal Vesicle Weight (%) | Anabolic/Androgenic Ratio |
| Testosterone Propionate | +150% | +200% | 0.75 |
| Stanozolol | +120% | +40% | 3.0 |
| Furazadrol | (Hypothetical) +100% | (Hypothetical) +30% | (Hypothetical) 3.3 |
This table illustrates a hypothetical outcome where Furazadrol exhibits a favorable separation of anabolic and androgenic effects, similar to or exceeding that of stanozolol.
Workflow for In Vivo Evaluation
Caption: Correlating in vitro predictors with in vivo functional outcomes.
Key Correlations to Investigate:
-
Potency Correlation: Does the in vitro potency (EC50 in transactivation assays) correlate with the in vivo anabolic potency (dose required to produce a half-maximal increase in levator ani weight)? A strong correlation would suggest that the in vitro assay is a good predictor of in vivo efficacy.
-
Anabolic/Androgenic Ratio: While the in vitro assays described do not directly differentiate between anabolic and androgenic signaling (as both are mediated by the AR), discrepancies between in vitro potency and the in vivo anabolic/androgenic ratio can highlight the importance of tissue-specific metabolism and receptor co-factor expression. For instance, a compound that is a potent AR activator in vitro but shows a favorable anabolic profile in vivo may be subject to metabolic inactivation in androgenic tissues like the prostate.
Conclusion
The framework presented here outlines a systematic and scientifically rigorous approach to characterizing the efficacy of Furazadrol. By anchoring anecdotal claims in robust in vitro and in vivo data, and by using a well-characterized steroid like stanozolol as a benchmark, researchers can build a comprehensive profile of this compound. This approach not only validates (or refutes) its purported effects but also establishes a predictive model for correlating cellular mechanisms with physiological outcomes, a cornerstone of modern drug development. Until such studies are conducted and published, the efficacy and safety of Furazadrol remain scientifically unproven.
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Friedl, K. E., & Yesalis, C. E. (2014). Development of a new training protocol to induce skeletal muscle hypertrophy in male rats – Analysis of combinatory effects of training and anabolic steroids. Journal of Steroids & Hormonal Science, 5(2). Available at: [Link]
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Ma, P., et al. (2016). In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. ANU Open Research. Available at: [Link]
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Schänzer, W., et al. (2006). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. Recent Advances in Doping Analysis, (14). Available at: [Link]
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Screnci, N., & Reeves, J. T. (1999). Anabolic-androgenic Steroid Administration Causes Hypertrophy of Immobilized and Nonimmobilized Skeletal Muscle in a Sedentary Rabbit Model. The American Journal of Sports Medicine, 27(6), 706-712. Available at: [Link]
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Al-Nassan, S., et al. (2013). Effects of Anabolic Steroids and High-Intensity Aerobic Exercise on Skeletal Muscle of Transgenic Mice. PLOS ONE, 8(11), e79535. Available at: [Link]
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Kuuranne, T., et al. (2008). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. Recent Advances in Doping Analysis, (16). Available at: [Link]
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İn-İnan, M., et al. (2003). Morphological effects of an anabolic steroid on muscle fibres of the diaphragm in mice. Anatomia, Histologia, Embryologia, 32(5), 297-300. Available at: [Link]
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Viljanto, M., et al. (2021). In vitro and in vivo metabolism of the anabolic-androgenic steroid oxandrolone in the horse. Drug Testing and Analysis, 14(1), 39-55. Available at: [Link]
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Pereira de Jésus-Tran, K., et al. (2006). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. Protein Science, 15(5), 987-999. Available at: [Link]
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Manandhar, M., et al. (2001). Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands. Journal of Medicinal Chemistry, 44(14), 2323-2330. Available at: [Link]
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Viljanto, M., et al. (2015). The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine. ResearchGate. Available at: [Link]
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Lin, H. K., et al. (2005). In vitro gene expression changes of androgen receptor coactivators after hormone deprivation in an androgen-dependent prostate cancer cell line. Journal of the Formosan Medical Association, 104(9), 646-652. Available at: [Link]
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Saartok, T., et al. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. Available at: [Link]
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